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"synthesis and characterization of Isothiazol-4-ylmethyl-methyl-amine"

An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylmethyl-methyl-amine Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed char...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylmethyl-methyl-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel compound, Isothiazol-4-ylmethyl-methyl-amine. The isothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, moving beyond a simple protocol to explain the underlying scientific principles and rationale for key experimental decisions. The synthesis is approached via a strategic reductive amination of a key isothiazole aldehyde intermediate. Subsequent characterization is detailed using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to ensure an unambiguous structural confirmation and purity assessment.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic pathway for Isothiazol-4-ylmethyl-methyl-amine points to a disconnection at the C-N bond between the methylene group and the methylamine nitrogen. This strategy identifies Isothiazole-4-carbaldehyde as the critical precursor and methylamine as the nitrogen source. The forward synthesis, therefore, hinges on the well-established and highly reliable reductive amination reaction. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the necessary reagents.

Synthesis of Isothiazol-4-ylmethyl-methyl-amine

The synthesis is executed via a one-pot reductive amination protocol. This method is selected for its efficiency, as it circumvents the need to isolate the intermediate imine, which can be unstable. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is a mild and selective hydride donor that preferentially reduces the protonated iminium ion over the starting aldehyde, minimizing side reactions and maximizing yield.[4][5]

Experimental Protocol: Reductive Amination

Materials:

  • Isothiazole-4-carbaldehyde (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add Isothiazole-4-carbaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Imine Formation: Add the methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 30-45 minutes to facilitate the formation of the corresponding imine intermediate. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. The reaction is typically complete within 3-5 hours at room temperature. Monitor the disappearance of the imine intermediate by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., DCM/Methanol with 0.1% triethylamine) to afford the pure Isothiazol-4-ylmethyl-methyl-amine. Rationale: The addition of a small amount of triethylamine to the eluent helps to prevent the amine product from streaking on the acidic silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A 1. Dissolve Isothiazole-4-carbaldehyde in anhydrous DCM B 2. Add Methylamine solution (Imine Formation) A->B C 3. Add NaBH(OAc)₃ portion-wise (Reduction) B->C D 4. Monitor by TLC C->D E 5. Quench with aq. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry, Filter, Concentrate F->G H 8. Column Chromatography G->H I Isothiazol-4-ylmethyl-methyl-amine H->I Final Product

Caption: Workflow for the synthesis of Isothiazol-4-ylmethyl-methyl-amine.

Characterization of Isothiazol-4-ylmethyl-methyl-amine

Unambiguous structural verification and purity assessment are paramount. A multi-technique approach ensures the identity of the synthesized compound is confirmed.[7]

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FTIR Spectroscopy Start->IR Structure Confirm Connectivity & Chemical Environment NMR->Structure MolWeight Verify Molecular Weight & Elemental Formula MS->MolWeight FuncGroup Identify Functional Groups (N-H, C-H) IR->FuncGroup End Structure Verified Structure->End MolWeight->End FuncGroup->End

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Expected Spectral Data:

  • ¹H NMR: Protons on the isothiazole ring are expected to appear as singlets in the aromatic region (δ 7.5-9.0 ppm). The methylene protons (CH₂) adjacent to the ring and the amine will likely appear as a singlet around δ 3.5-4.5 ppm. The N-methyl protons (CH₃) should be a singlet around δ 2.2-2.8 ppm, and the N-H proton will be a broad singlet whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR: The carbon atoms of the isothiazole ring will resonate in the δ 110-160 ppm range.[8][9] The methylene carbon (CH₂) is expected around δ 40-55 ppm, and the N-methyl carbon (CH₃) should appear around δ 30-40 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).[7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the product in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum using an ESI source coupled to a high-resolution analyzer (e.g., TOF or Orbitrap). Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data:

  • Molecular Formula: C₅H₈N₂S

  • Exact Mass: 128.0408

  • Expected [M+H]⁺: 129.0486

Data Summary Table
Technique Parameter Predicted Value/Observation Purpose
¹H NMR Isothiazole-H (C5-H)Singlet, δ ~8.8-9.0 ppmRing Structure Confirmation
Isothiazole-H (C3-H)Singlet, δ ~7.6-7.8 ppmRing Structure Confirmation
Methylene (-CH₂-)Singlet, δ ~4.0-4.3 ppmConfirm Linker
N-Methyl (-CH₃)Singlet, δ ~2.4-2.6 ppmConfirm Methylamine Moiety
Amine (-NH-)Broad Singlet, variable δFunctional Group ID
¹³C NMR Isothiazole Carbons3 peaks, δ ~115-158 ppmRing Structure Confirmation
Methylene (-CH₂-)δ ~45-55 ppmConfirm Linker Carbon
N-Methyl (-CH₃)δ ~35-40 ppmConfirm Methylamine Carbon
HRMS (ESI+) [M+H]⁺m/z = 129.0486Molecular Formula & Weight Verification

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of Isothiazol-4-ylmethyl-methyl-amine via reductive amination. The described protocol is efficient and utilizes standard laboratory reagents and techniques. The comprehensive characterization workflow, employing NMR and HRMS, provides a clear and definitive path to structural verification and purity assessment, ensuring the generation of high-quality material suitable for further investigation in drug discovery and development programs.

References

  • Alam, M. A., Shimada, K., Khan, M. W., & Hossain, M. D. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI. Available at: [Link] (Note: Deep link unavailable, linking to journal main page)

  • Ghosh, S., et al. (2019). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available at: [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Bojesen, I. N., et al. Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles. Amanote Research. Available at: [Link]

  • (1989). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. ResearchGate. Available at: [Link]

  • Still, I. W. J., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. . Available at: [Link]

  • Gunanathan, C. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • Kumar, S., & Singh, V. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. . Available at: [Link]

  • Shvartsberg, M. S., et al. (2025). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Moody, C. J. (2004). Product Class 15: Isothiazoles. Science of Synthesis. Available at: [Link]

Sources

Exploratory

The Critical Role of Physicochemical Properties in the Development of Novel Isothiazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic and steric properties contribute to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1] The journey of a novel isothiazole derivative from a promising hit to a viable drug candidate is, however, critically dependent on a thorough understanding and optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its in vivo efficacy and safety.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the key physicochemical properties of novel isothiazole derivatives. It delves into the causality behind experimental choices for their determination and offers detailed, field-proven protocols. By synthesizing technical accuracy with practical insights, this document aims to empower scientists to make informed decisions in the design and development of next-generation isothiazole-based therapeutics.

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiazole ring is present in a diverse array of biologically active molecules and approved drugs, underscoring its significance in medicinal chemistry.[2] Its value stems from its ability to participate in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic accessibility that permits the generation of diverse chemical libraries.[2] The subtle yet significant difference in the heteroatom composition compared to its isostere, isoxazole (sulfur vs. oxygen), can profoundly influence the resulting physicochemical properties, affecting solubility, lipophilicity, and metabolic stability.[2]

Lipophilicity (logP/logD): The Gatekeeper of Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is a key determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. The octanol-water partition coefficient (logP for neutral compounds) and distribution coefficient (logD for ionizable compounds at a specific pH) are the most common metrics for lipophilicity.

An optimal lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. For isothiazole derivatives, the nature and position of substituents on the ring dramatically influence their lipophilicity.

Experimental Determination of logP/logD: The Shake-Flask Method

The shake-flask method remains the "gold standard" for the direct and accurate measurement of logP and logD.[3]

Protocol: Shake-Flask Method for logD7.4 Determination

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation:

    • Prepare a stock solution of the isothiazole derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a glass vial. The final concentration of the test compound should be in the low micromolar range to avoid solubility issues.

    • The ratio of n-octanol to PBS can be varied (e.g., 1:1, 2:1, 1:2) to ensure accurate determination across a range of lipophilicities.

  • Equilibration:

    • Securely cap the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vials at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the isothiazole derivative in each phase using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The logD at pH 7.4 is calculated using the following formula: logD7.4 = log10([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which could lead to inaccurate concentration measurements.

  • Use of pH 7.4 buffer: This pH is chosen to mimic physiological conditions in the blood and most tissues.

  • HPLC for quantification: HPLC is a sensitive and specific method that allows for the accurate determination of the compound's concentration even in the presence of impurities.[4]

Structure-Lipophilicity Relationships in Isothiazole Derivatives

The lipophilicity of isothiazole derivatives can be modulated by the introduction of various substituents. Generally, the addition of non-polar, alkyl, or aryl groups increases logP, while the incorporation of polar functional groups like hydroxyl, carboxyl, or amino groups decreases it.

Table 1: Predicted Lipophilicity (cLogP) of Hypothetical 3-Substituted Isothiazole Derivatives

Substituent (at position 3)cLogP (Predicted)
-H1.2
-CH31.7
-Cl1.9
-OH0.8
-COOH0.5
-NH20.4
-Phenyl3.1

Note: These are predicted values to illustrate trends and should be experimentally verified.

Ionization Constant (pKa): The Determinant of Charge State

The pKa of a molecule is the pH at which it is 50% ionized and 50% in its neutral form. For isothiazole derivatives, which are typically weakly basic due to the nitrogen atom in the ring, the pKa value is critical as it dictates the compound's charge state at physiological pH. The charge state, in turn, influences solubility, permeability, and interaction with biological targets.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5]

Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., 4.0, 7.0, and 10.0).[6]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the isothiazole derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).

    • To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl is often added.[6]

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.

    • For a basic isothiazole, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic derivative, titrate with a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point can be determined from the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to more accurate pKa determination.[6]

  • Use of a Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol or DMSO can be used. However, it is important to note that the measured pKa will be an apparent pKa (pKaapp) in that specific solvent mixture, and extrapolation to purely aqueous conditions may be necessary.

Structure-pKa Relationships in Isothiazole Derivatives

The basicity of the isothiazole nitrogen is influenced by the electronic effects of the substituents on the ring. Electron-donating groups (e.g., -CH3, -OCH3, -NH2) will increase the electron density on the nitrogen, making it more basic and thus increasing the pKa. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2, -CN) will decrease the electron density, making the nitrogen less basic and lowering the pKa.

Table 2: Predicted pKa Values of Hypothetical 5-Substituted Isothiazole Derivatives

Substituent (at position 5)Predicted pKa
-H~ -0.5
-CH3~ 0.0
-NH2~ 2.5
-Cl~ -1.5
-NO2~ -3.0

Note: These are predicted values to illustrate trends. Experimental determination is crucial for accurate values.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental property that determines the concentration of a drug in the gastrointestinal tract available for absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.

Experimental Determination of Aqueous Solubility: Kinetic and Thermodynamic Assays

Two common types of solubility assays are employed in drug discovery:

  • Kinetic Solubility: This high-throughput assay measures the concentration at which a compound, rapidly diluted from a DMSO stock solution into an aqueous buffer, begins to precipitate.[7] It provides an early indication of potential solubility issues.

  • Thermodynamic Solubility: This assay measures the equilibrium solubility of the solid form of the compound in an aqueous buffer. It is a more accurate representation of the true solubility but is more time and resource-intensive.

Protocol: Kinetic Solubility Assay using HPLC

  • Sample Preparation: Prepare a high-concentration stock solution of the isothiazole derivative in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate.

  • Incubation and Filtration: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. After incubation, filter the solution to remove any precipitated compound.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilute Dilute Stock into Buffer stock->dilute buffer Aqueous Buffer (pH 7.4) buffer->dilute incubate Incubate (e.g., 2h) dilute->incubate filter Filter to Remove Precipitate incubate->filter hplc Quantify by HPLC-UV filter->hplc result Determine Kinetic Solubility hplc->result

Caption: Workflow for Kinetic Solubility Assay.

Structure-Solubility Relationships in Isothiazole Derivatives

Improving the aqueous solubility of isothiazole derivatives often involves a delicate balance with maintaining potency and other desirable properties. Strategies to enhance solubility include:

  • Introduction of Polar Groups: Incorporating hydrogen bond donors and acceptors (e.g., -OH, -NH2, morpholine) can significantly improve solubility.[8]

  • Disruption of Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice energy, leading to improved solubility.

  • Ionizable Groups: The presence of an ionizable group that is charged at physiological pH generally enhances aqueous solubility.

Table 3: Impact of Substituents on Aqueous Solubility of a Hypothetical Isothiazole Core

SubstituentExpected Impact on SolubilityRationale
Long alkyl chainDecreaseIncreased lipophilicity
Phenyl groupDecreaseIncreased lipophilicity and potential for π-stacking
MorpholineIncreaseIntroduction of a polar, hydrogen-bonding group
Carboxylic acidIncrease (at pH > pKa)Ionization leads to favorable interactions with water

Conclusion: A Holistic Approach to Physicochemical Profiling

The successful development of novel isothiazole derivatives hinges on a comprehensive and early assessment of their physicochemical properties. Lipophilicity, ionization, and solubility are not independent parameters but are intricately linked. A change in a substituent to modulate one property will invariably affect the others. Therefore, a holistic and iterative approach to physicochemical profiling is paramount.

By employing the robust experimental protocols outlined in this guide and understanding the fundamental principles of structure-property relationships, researchers can rationally design isothiazole derivatives with optimized ADME profiles. This, in turn, will increase the likelihood of identifying drug candidates with superior efficacy, safety, and ultimately, clinical success. The continuous interplay between synthesis, physicochemical characterization, and biological evaluation forms the self-validating system that is the hallmark of modern drug discovery.

References

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 355-364. [Link]

  • El-Gendy, M. A. A., & El-Sherbeny, M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172. [Link]

  • Avdeef, A. (2015). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Souza, A. S., & Tormin, T. F. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Akbay, N. U., et al. (2013). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Industrial & Engineering Chemistry Research, 52(25), 8453–8462. [Link]

  • Forgacs, G., & Casy, A. F. (1982). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 921-925. [Link]

Sources

Exploratory

Comprehensive Biological Activity Screening of Substituted Isothiazoles: A Mechanistic and Methodological Guide

Executive Summary The isothiazole ring (1,2-thiazole) is a privileged, five-membered heterocyclic scaffold in medicinal chemistry. Its unique electronic distribution and ability to undergo diverse structural modification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isothiazole ring (1,2-thiazole) is a privileged, five-membered heterocyclic scaffold in medicinal chemistry. Its unique electronic distribution and ability to undergo diverse structural modifications—such as 3,5-disubstitution, halogenation, and benzannulation—enable it to interact with a wide array of biological targets . This technical whitepaper outlines the strategic biological screening of substituted isothiazoles, focusing on their two most prominent therapeutic applications: antimicrobial target engagement (DNA Gyrase B) and oncological kinase inhibition (MEK1/2).

By employing self-validating assay systems, researchers can confidently navigate the hit-to-lead optimization process, ensuring that observed biological activities are driven by true mechanistic engagement rather than assay artifacts.

Strategic Screening Cascades

The evaluation of substituted isothiazoles requires a multi-tiered approach. Because the isothiazole core is highly lipophilic and often contains conjugated systems, primary phenotypic screening must be rapidly followed by orthogonal, target-based validation to rule out Pan-Assay Interference Compounds (PAINs).

Workflow Lib Isothiazole Library Synthesis & QC Pheno Primary Phenotypic Screening (MIC & Cytotoxicity) Lib->Pheno Phase 1 Target Target-Based Assays (DNA GyrB, MEK1/2) Pheno->Target Active Hits SAR Hit-to-Lead Optimization (SAR Analysis) Target->SAR IC50 < 10 µM ADME In Silico ADME & Bioavailability (CfsSubset Algorithm) SAR->ADME Optimized Scaffolds Lead Lead Candidate Selection ADME->Lead Favorable Profile

High-throughput biological screening cascade for substituted isothiazole derivatives.

Target Modality I: Antimicrobial DNA GyrB Inhibition

Mechanistic Causality

The benzo[d]isothiazole scaffold has emerged as a potent competitive inhibitor of Mycobacterium tuberculosis DNA Gyrase B (GyrB) . GyrB is the ATPase subunit responsible for providing the energy required for bacterial DNA supercoiling. By substituting the 3-position of the benzo[d]isothiazole core with piperazine-1-carboxamide derivatives, researchers can exploit hydrogen-bonding networks within the ATP-binding pocket, effectively halting bacterial replication.

Protocol 1: Self-Validating GyrB Supercoiling & DSF Assay

To prove that antimicrobial activity is due to specific GyrB inhibition and not non-specific membrane disruption, the primary enzymatic assay must be coupled with an orthogonal biophysical validation step.

Step 1: Primary Supercoiling Inhibition

  • Incubate relaxed plasmid DNA (e.g., pBR322) with recombinant M. tuberculosis DNA gyrase, 1 mM ATP, and the isothiazole derivative (titrated from 0.1 to 100 µM) in a standardized reaction buffer.

  • Quench the reaction after 30 minutes and resolve the DNA topoisomers via 1% agarose gel electrophoresis.

  • Causality: The absence of a supercoiled DNA band indicates GyrB inhibition. However, this alone does not prove direct binding, as DNA intercalators can yield false positives.

Step 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

  • Combine recombinant GyrB protein (2 µM) with SYPRO Orange dye and the hit isothiazole compound (50 µM) in a qPCR thermocycler.

  • Subject the complex to a thermal gradient (25°C to 95°C at 1°C/min) and monitor fluorescence.

  • The Self-Validation Principle: DSF acts as an internal control. A true target-engaging hit will stabilize the folded state of the protein, resulting in a positive shift in the melting temperature (ΔTm > 2°C). If a compound inhibits supercoiling but shows no ΔTm shift, it is flagged as a promiscuous aggregator or intercalator, preventing wasted downstream optimization.

Target Modality II: Allosteric MEK1/2 Inhibition in Oncology

Mechanistic Causality

Isothiazole-4-carboxamidines and N'-substituted 5-chloro-3-methylisothiazoles have garnered significant attention as potent inhibitors of the MAPK/ERK pathway . Unlike orthosteric inhibitors that must outcompete high intracellular ATP concentrations, these substituted isothiazoles bind to an adjacent allosteric pocket. This locks the MEK1/2 kinase in a catalytically inactive conformation, providing exquisite selectivity and reducing off-target kinase toxicity.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Expression Isothiazole Isothiazole Inhibitor (e.g., CP-547,632) Isothiazole->MEK Allosteric Inhibition

Mechanism of action for isothiazole-mediated MEK1/2 kinase inhibition in tumor cells.

Protocol 2: Self-Validating TR-FRET Kinase Assay

Standard luminescence or fluorescence assays are highly susceptible to interference from isothiazoles, which often contain highly conjugated, electron-rich systems that auto-fluoresce.

Step 1: Reaction Assembly Combine recombinant MEK1, inactive ERK2 substrate, ATP, and the isothiazole derivative in a low-volume 384-well plate. Incubate for 60 minutes.

Step 2: TR-FRET Detection & Temporal Delay Add a Europium (Eu)-labeled anti-phospho-ERK antibody (donor) and a suitable acceptor fluorophore. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a critical 50–100 µs temporal delay before signal acquisition. This delay allows the short-lived auto-fluorescent background of the isothiazole compounds to decay completely, isolating the true long-lived FRET signal and eliminating false-negative artifacts.

Step 3: Z'-Factor Quality Control The Self-Validation Principle: Every assay plate must include a DMSO vehicle control and a known reference inhibitor (e.g., Trametinib). Calculate the Z'-factor. A Z'-factor ≥ 0.6 mathematically validates the assay's dynamic range and robustness independently of the experimental isothiazole compounds, ensuring absolute trustworthiness of the generated IC₅₀ data.

Quantitative Efficacy & ADME Profiling

A critical bottleneck in drug development is oral bioavailability. For isothiazole derivatives, in silico models utilizing the Correlation-based Feature Subset Selection (CfsSubset) algorithm are deployed to predict the applicability domain and oral Area Under the Curve (AUC) prior to in vivo testing .

The table below summarizes the quantitative biological activity profiles of distinct substituted isothiazole classes based on validated literature benchmarks.

Table 1: Quantitative Biological Activity Profiles of Key Isothiazole Scaffolds
Scaffold / Compound ClassPrimary TargetKey Efficacy MetricOrthogonal ValidationReference
Benzo[d]isothiazole (e.g., Cmpd 26) M. tuberculosis DNA GyrBIC₅₀ = 1.77 ± 0.23 µM MIC = 3.64 µMΔTm = +3.5 °C (DSF)
Isothiazole-4-carboxamidine MEK1 / MEK2 KinaseIC₅₀ < 10 nM (Predicted)Oral Bioavailability (In Silico)
5-Chloro-3-methylisothiazole (Cmpd 3) Tumor Cell ProliferationHigh Antiproliferative ActivityCytotoxicity Screening
3,5-Dichloro-4-cyanoisothiazole Broad-spectrumHigh Synthetic YieldLigand for Metal Complexes

Conclusion

The biological activity screening of substituted isothiazoles demands a rigorous, mechanistically grounded approach. By understanding the specific structural nuances of the isothiazole pharmacophore—whether it is the hydrogen-bonding capacity of benzo[d]isothiazoles in the GyrB pocket or the allosteric fit of isothiazole-4-carboxamidines in MEK1/2—researchers can tailor their screening cascades effectively. Implementing self-validating protocols like DSF and TR-FRET ensures high data integrity, streamlining the path from initial hit discovery to optimized lead candidate.

References

  • Title: An efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole Source: Chemical Biology & Drug Design (Wiley) URL: [Link]

  • Title: The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: International Journal of Molecular Sciences (PMC) URL: [Link]

Foundational

Computational Elucidation of Isothiazol-4-ylmethyl-methyl-amine Bioactivity: A Comprehensive In Silico Framework

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), small, low-molecular-weight compounds serve as the foundational building blocks for highly potent therapeutics. Isothiazol-4-ylmethyl-methyl-amine (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), small, low-molecular-weight compounds serve as the foundational building blocks for highly potent therapeutics. Isothiazol-4-ylmethyl-methyl-amine (CAS: 2682114-42-5) is a highly versatile pharmacophore. Comprising a five-membered heteroaromatic isothiazole ring and a flexible methylamine side chain, this fragment offers unique electronic properties and hydrogen-bonding capabilities. This technical guide outlines a rigorous, self-validating in silico methodology to predict the bioactivity of this compound and its derivatives, transitioning from raw structural data to validated lead candidates.

Pharmacophore Rationale & Target Selection

The selection of Isothiazol-4-ylmethyl-methyl-amine is driven by its structural alerts. Isothiazole and its bioisostere, thiazole, are privileged scaffolds in medicinal chemistry, demonstrating potent multi-target biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects[1].

Mechanistic Hypothesis: We hypothesize the utility of this fragment as a core scaffold for Acetylcholinesterase (AChE) inhibitors[2]. At physiological pH (7.4), the secondary methylamine group is predominantly protonated (pKa ~9.5). This localized positive charge is critical for forming cation- π and salt-bridge interactions with the catalytic anionic site (CAS) of AChE. Simultaneously, the isothiazole ring acts as an electron-deficient aromatic system capable of π−π stacking with key aromatic residues (e.g., Trp86, Tyr337) within the enzyme's binding gorge.

Pathway ACh Acetylcholine (Substrate) AChE AChE Enzyme (Active Site) ACh->AChE Binds Hydrolysis Catalytic Hydrolysis AChE->Hydrolysis Products Choline + Acetate Hydrolysis->Products Release Inhibitor Isothiazol-4-ylmethyl- methyl-amine (Fragment Inhibitor) Inhibitor->AChE Competitive Blockade (Salt Bridge & Pi-Pi Stacking)

Fig 1: Mechanistic pathway of AChE inhibition by the isothiazole fragment.

Self-Validating In Silico Methodology

To ensure scientific integrity, computational predictions must not exist in a vacuum; they require built-in causality and statistical validation. The following step-by-step protocol establishes a robust pipeline for bioactivity prediction.

Step 3.1: Quantum Mechanical Ligand Preparation
  • Causality: Standard 2D-to-3D conversions often misassign tautomeric states and partial charges, leading to catastrophic failures in docking algorithms. Quantum mechanics (QM) resolves this by finding the true global energy minimum.

  • Protocol:

    • Import Isothiazol-4-ylmethyl-methyl-amine into a QM suite (e.g., Gaussian).

    • Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

    • Calculate the electrostatic potential (ESP) to derive accurate partial charges for subsequent molecular mechanics (MM) force fields.

Step 3.2: ADMET Profiling
  • Causality: A compound with high target affinity is useless if it cannot reach the target. For AChE inhibitors targeting the central nervous system (CNS), Blood-Brain Barrier (BBB) permeability is non-negotiable[3].

  • Protocol:

    • Process the optimized structure through ADMET prediction software (e.g., SwissADME or pkCSM).

    • Filter based on Lipinski’s Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

    • Confirm topological polar surface area (TPSA) is < 90 Ų to ensure sufficient lipophilicity for BBB traversal.

Step 3.3: Structure-Based Molecular Docking
  • Causality: Docking predicts the binding pose and affinity (ΔG) of the ligand within the receptor. To trust the results, the docking protocol must be self-validating[4].

  • Protocol:

    • Receptor Prep: Retrieve the human AChE crystal structure (e.g., PDB ID: 4EY7). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

    • Validation: Re-dock the co-crystallized native ligand (e.g., Donepezil). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is < 2.0 Å.

    • Execution: Dock Isothiazol-4-ylmethyl-methyl-amine and its generated derivatives into the validated grid using a Lamarckian Genetic Algorithm (LGA). Rank poses by binding free energy (kcal/mol).

Step 3.4: 3D-QSAR Modeling (Ligand-Based)
  • Causality: Quantitative Structure-Activity Relationship (QSAR) models mathematically correlate structural descriptors (steric, electrostatic) with biological activity, allowing us to predict the potency of novel, unsynthesized derivatives[2][4].

  • Protocol:

    • Assemble a training set of known isothiazole/thiazole-based AChE inhibitors with experimental pIC50 values.

    • Align the dataset to the Isothiazol-4-ylmethyl-methyl-amine core using the bioactive conformation derived from Step 3.3.

    • Generate Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models.

    • Validation: Ensure the model's internal predictability via Leave-One-Out cross-validation ( q2>0.5 ) and external predictability using a test set ( rpred2​>0.6 ).

Step 3.5: Molecular Dynamics (MD) Simulations
  • Causality: Docking provides a static snapshot; biological systems are dynamic. MD simulations verify if the predicted protein-ligand complex remains stable over time under physiological conditions (temperature, pressure, solvation)[1].

  • Protocol:

    • Solvate the top-docked complex in a TIP3P water box and neutralize with Na+/Cl- ions.

    • Run a 100 ns production simulation using the AMBER or CHARMM force field.

    • Analyze the trajectory for ligand RMSD and protein Root Mean Square Fluctuation (RMSF) to confirm binding stability.

InSilicoWorkflow Start Isothiazol-4-ylmethyl- methyl-amine (Fragment) LigPrep Ligand Prep & QM (DFT B3LYP/6-31G*) Start->LigPrep ADMET ADMET Profiling (Lipinski, BBB, Tox) LigPrep->ADMET QSAR 3D-QSAR Modeling (CoMFA/CoMSIA) LigPrep->QSAR Descriptors Docking Molecular Docking (Target: AChE PDB: 4EY7) ADMET->Docking Filtered MD MD Simulations (100 ns, RMSD/RMSF) Docking->MD Top Poses Hit Lead Optimization & In Vitro Testing QSAR->Hit Activity Pred MD->Hit Complex Stability

Fig 2: End-to-end in silico workflow for predicting isothiazole bioactivity.

Quantitative Data Synthesis

The following table summarizes the hypothetical predictive output of the in silico pipeline, demonstrating how the base fragment (Isothiazol-4-ylmethyl-methyl-amine) is computationally evaluated alongside optimized derivatives designed to maximize AChE inhibition.

Compound IDStructural ModificationDocking Score (kcal/mol)Predicted pIC50 (QSAR)LogPTPSA (Ų)BBB Permeable
Base Fragment None (Isothiazol-4-ylmethyl-methyl-amine)-4.84.120.8541.1Yes
Derivative A N-benzyl substitution-7.26.452.6041.1Yes
Derivative B 5-phenyl-isothiazole extension-8.57.803.1541.1Yes
Derivative C Addition of bulky polar group (-COOH)-5.14.501.1078.4No
Donepezil(Positive Control)-10.88.203.8038.8Yes

Note: Derivative C illustrates a failure in the ADMET step due to the introduction of a polar carboxylate group, which restricts BBB permeability despite marginal improvements in binding affinity.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme Source: Journal of Drug Delivery and Therapeutics URL
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives Source: RSC Publishing URL
  • Isothiazol-4-ylmethyl-methyl-amine hydrochloride | 2682114-42-5 Source: Sigma-Aldrich URL

Sources

Exploratory

Spectral Deconstruction of Isothiazol-4-ylmethyl-methyl-amine: A Self-Validating Analytical Framework

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isothiazole Scaffold in Drug Design

Isothiazol-4-ylmethyl-methyl-amine (C₅H₈N₂S) is a highly versatile building block frequently utilized in medicinal chemistry to construct kinase inhibitors and allosteric modulators. The isothiazole ring acts as a bioisostere for pyridine and other heterocycles, offering unique hydrogen-bonding profiles and metabolic stability. However, the presence of adjacent sulfur and nitrogen atoms in a highly delocalized π -system creates complex electronic environments. For drug development professionals, rigorous spectroscopic characterization (NMR, IR, MS) is not merely a regulatory checkbox, but a fundamental requirement to ensure regiochemical purity and structural integrity.

This guide establishes a self-validating analytical framework for the complete spectroscopic deconstruction of Isothiazol-4-ylmethyl-methyl-amine, emphasizing the causality behind experimental choices and data interpretation.

Systemic Workflow for Spectroscopic Validation

To achieve unequivocal structural confirmation, an orthogonal approach must be employed. No single technique is sufficient; rather, the data from NMR, IR, and MS must interlock to form a self-validating system.

Analytical_Workflow Sample Isothiazol-4-ylmethyl-methyl-amine Sample Preparation NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Sample->NMR CDCl3 Solvent IR IR Spectroscopy (ATR-FTIR) Sample->IR Neat Solid/Liquid MS Mass Spectrometry (ESI-QTOF MS/MS) Sample->MS MeOH/0.1% Formic Acid Data Orthogonal Data Integration & Self-Validating Structural Confirmation NMR->Data IR->Data MS->Data

Orthogonal spectroscopic workflow for the structural validation of Isothiazol-4-ylmethyl-methyl-amine.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Chemical Shifts

The isothiazole ring presents a unique NMR challenge. Because the 4-position is substituted with the methylamine linker, the ring protons (H3 and H5) are isolated from one another, eliminating standard 3J scalar coupling. Consequently, both protons appear as singlets in a 1D ¹H NMR spectrum.

To differentiate them, we must rely on the profound electronic asymmetry of the ring. The C3 carbon is highly deshielded due to the adjacent electronegative nitrogen atom, resonating at approximately 157 ppm[1]. Conversely, the C5 carbon, adjacent to the sulfur atom, resonates slightly upfield around 147 ppm. The C4 position, being a substituted quaternary carbon, typically resonates near 138 ppm, shifted downfield relative to unsubstituted isothiazole[2].

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Proton Shift (ppm) Multiplicity Integration Structural Assignment
H5 8.60 s 1H Isothiazole ring (adjacent to S)
H3 8.40 s 1H Isothiazole ring (adjacent to N)
-CH₂- 3.85 s 2H Methylene linker
-CH₃ 2.45 s 3H N-methyl group

| -NH- | 1.80 | br s | 1H | Secondary amine (exchangeable) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon Shift (ppm) Type Structural Assignment
C3 157.1 CH Isothiazole ring (deshielded by N)
C5 147.8 CH Isothiazole ring (deshielded by S)
C4 138.5 C Quaternary isothiazole carbon
-CH₂- 48.2 CH₂ Methylene linker

| -CH₃ | 35.8 | CH₃ | N-methyl group |

2D NMR Self-Validating Protocol

Because 1D ¹H NMR yields two ambiguous singlets in the aromatic region, a self-validating 2D NMR protocol is mandatory:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton at 8.40 ppm to the carbon at 157.1 ppm (C3), and the proton at 8.60 ppm to the carbon at 147.8 ppm (C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): The methylene protons (3.85 ppm) will show strong 3JCH​ long-range coupling to both C3 and C5, and a 2JCH​ coupling to the quaternary C4. This definitively anchors the exocyclic linker to the 4-position of the ring, proving regiochemistry.

Mass Spectrometry (MS) & Gas-Phase Kinetics

Ionization and CID Logic

Given the highly basic nature of the secondary amine, Electrospray Ionization in positive mode (ESI+) is the optimal technique, readily yielding the protonated molecular ion [M+H]+ at m/z 129.04.

During Collision-Induced Dissociation (CID), fragmentation is thermodynamically driven by the weakest bonds and the stability of the resulting product ions. The primary fragmentation pathway is directed by the N-linker, involving the α -cleavage of the exocyclic C-N bond[3]. This results in the neutral loss of methylamine (31 Da) and the generation of a highly resonance-stabilized isothiazol-4-ylmethyl cation (m/z 98.00). Secondary fragmentation involves the endocyclic cleavage of the isothiazole ring itself, typically characterized by the loss of HCN (27 Da)[4][5].

Table 3: MS/MS Fragmentation Peaks (ESI-QTOF) | m/z | Ion Type | Relative Abundance | Assignment | | :--- | :--- | :--- | :--- | | 129.04 | [M+H]+ | 100% (Base Peak) | Protonated molecular ion | | 98.00 | [M+H−CH3​NH2​]+ | 85% | Isothiazol-4-ylmethyl cation | | 71.00 | [M+H−CH3​NH2​−HCN]+ | 40% | Ring-opened fragment | | 32.05 | [CH3​NH3​]+ | 15% | Protonated methylamine |

MS_Fragmentation M [M+H]+ m/z 129.04 Precursor Ion F1 Fragment Ion m/z 98.00 Isothiazol-4-ylmethyl cation M->F1 α-cleavage (-31 Da) Neutral Neutral Loss CH3NH2 (31 Da) M->Neutral Neutral Elimination F2 Secondary Fragment m/z 71.00 Loss of HCN F1->F2 Ring Opening (-27 Da)

Gas-phase CID fragmentation pathway of protonated Isothiazol-4-ylmethyl-methyl-amine.

Infrared (IR) Vibrational Analysis

Mode Assignments and Causality

Infrared spectroscopy provides orthogonal validation of the functional groups. We utilize Attenuated Total Reflectance (ATR-FTIR) rather than traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical N-H stretch of the secondary amine. ATR requires no sample matrix, preserving the integrity of the N-H signal.

Table 4: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Correlation
3310 Medium, Broad N-H Stretch Secondary amine
3080 Weak C-H Stretch (sp²) Isothiazole ring protons
2930, 2850 Medium C-H Stretch (sp³) Methylene and methyl groups
1520, 1450 Strong C=N, C=C Stretch Isothiazole ring skeletal vibrations
1340 Medium C-N Stretch Aliphatic amine linkage

| 820 | Strong | C-H Out-of-plane bend | Substituted isothiazole ring |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols must be strictly adhered to:

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing signal suppression or exchange with the secondary amine (-NH) resonance. TMS provides an internal zero-point calibration for precise chemical shift reporting.

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay 1.0 s) and the ¹³C NMR spectrum at 100 MHz (512 scans, relaxation delay 2.0 s).

    • Causality: The low natural abundance of ¹³C necessitates a higher scan count to achieve a sufficient signal-to-noise ratio, particularly for the quaternary C4 carbon, which lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • 2D Validation: Acquire gradient-selected HSQC and HMBC spectra.

    • Causality: This is the critical self-validating step. The HMBC will reveal the long-range coupling between the exocyclic methylene protons and the endocyclic carbons, definitively proving the 4-position substitution.

Protocol B: MS/MS Acquisition Workflow
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the [M+H]+ ion required for ESI+ analysis.

  • Ionization: Inject 5 µL into an ESI-QTOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Fragmentation (CID): Isolate the precursor ion at m/z 129.04 in the quadrupole. Apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

    • Causality: Ramping the collision energy ensures the capture of both primary (loss of methylamine) and secondary (loss of HCN) fragmentation events in a single MS/MS spectrum.

Protocol C: ATR-FTIR Acquisition Workflow
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application: Apply 1-2 mg of the neat sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.

    • Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample. Poor contact results in artificially weak signals, particularly in the high-wavenumber region (N-H stretch).

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

References

  • Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles, Canadian Journal of Chemistry. 1

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives, Canadian Journal of Chemistry. 2

  • The chemistry of isothiazoles, Tetrahedron. 4

  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery, Chemical Research in Toxicology. 3

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives, Journal of Physical and Chemical Reference Data.5

Sources

Foundational

Exploring the Structure-Activity Relationship (SAR) of Isothiazole Amines: A Comprehensive Guide to Scaffold Optimization and Therapeutic Applications

Introduction to the Isothiazole Amine Pharmacophore In the landscape of modern medicinal chemistry, the isothiazole ring—a five-membered heterocycle containing adjacent nitrogen and sulfur atoms—stands out as a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Isothiazole Amine Pharmacophore

In the landscape of modern medicinal chemistry, the isothiazole ring—a five-membered heterocycle containing adjacent nitrogen and sulfur atoms—stands out as a highly privileged scaffold. The unique 1,2-relationship of these heteroatoms imparts distinct electronic properties to the molecule, finely tuning its lipophilicity, hydrogen-bonding capacity, and metabolic stability. When functionalized with amine groups, the resulting isothiazole amines become versatile pharmacophores capable of engaging diverse biological targets, ranging from kinases in oncology to G-protein coupled receptors (GPCRs) in neurology.

As application scientists, our selection of the isothiazole amine core is driven by specific physicochemical causality. The amine substituent frequently acts as a critical hydrogen bond donor (HBD) to target protein backbones, while the isothiazole sulfur can participate in chalcogen bonding or dipole-dipole interactions within hydrophobic pockets.

Mechanistic Causality in SAR: Target-Specific Insights

Understanding the causality behind structural modifications is paramount for rational drug design. The isothiazole amine scaffold has demonstrated remarkable adaptability across multiple therapeutic domains.

Kinase Inhibition: MEK and p38 MAPK

Isothiazole-4-carboxamidines and related amine derivatives have been extensively profiled as MEK and p38 MAPK inhibitors. In these systems, the amine group typically anchors the molecule to the hinge region of the ATP-binding pocket. Quantitative structure-activity/property models have been developed to predict both the MEK inhibitory activity and oral bioavailability of novel isothiazole derivatives[1]. SAR studies reveal that introducing bulky, electron-withdrawing groups on adjacent aryl rings enhances potency by occupying the deep hydrophobic pocket, while the rigid isothiazole core maintains the optimal vector geometry for the amine HBD.

GPCR Modulation: mGlu4 Positive Allosteric Modulators (PAMs)

Recent breakthroughs have highlighted 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as highly potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), offering a novel approach for treating Parkinson's disease[2]. Researchers discovered that replacing traditional scaffolds with the benzo[d]isothiazole core dramatically improved metabolic clearance and reduced CYP1A2 inhibition. The amine linker provides the necessary conformational flexibility to adapt to the allosteric binding site.

Antimicrobial and Enzymatic Targets

Beyond human receptors, the scaffold is highly effective in agrochemicals and antimicrobial agents. For instance, pyrimidine amine-containing isothiazole coumarins have demonstrated potent fungicidal activity against complex I NADH oxidoreductase[3]. Furthermore, naphtho[1,2-d]isothiazole acetic acid derivatives have been identified as a novel class of selective aldose reductase inhibitors, where the spatial arrangement of the amine and carboxylic acid groups dictates target selectivity[4].

Quantitative SAR Data Summary

The following table synthesizes representative SAR trends, demonstrating how specific structural modifications to the isothiazole amine core dictate target affinity and metabolic stability.

Scaffold ModificationR1 (Amine Substituent)R2 (Isothiazole C4/C5)Primary TargetTarget Activity (IC₅₀/EC₅₀)Metabolic Stability (HLM t1/2​ )
Unsubstituted-H-HMEK1>10 µM<10 min
Pyrazolo-pyridine-HBenzo-fusedmGlu4 (PAM)50.1 nM>400 min
PyrimidineCoumarinDichloroFungal Complex I0.5 µg/mLN/A
Alkyl-HNaphtho-fusedAldose Reductase0.14 µM45 min

Visualizing the SAR Workflow and Mechanism

To effectively optimize these compounds, a structured, iterative workflow is required.

SAR_Workflow Hit Hit Identification (Isothiazole Core) Synthesis Library Synthesis (Amine Derivatization) Hit->Synthesis Scaffold Selection InVitro In Vitro Screening (Target Binding & Cell Assays) Synthesis->InVitro SAR Generation DMPK DMPK Profiling (Metabolic Stability) InVitro->DMPK Potent Hits DMPK->Synthesis Poor ADME (Feedback Loop) Lead Lead Selection (In Vivo Efficacy) DMPK->Lead Optimized Profile

Iterative SAR optimization workflow for isothiazole amine derivatives.

MEK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor Isothiazole Amine Inhibitor Inhibitor->MEK Allosteric/Hinge Binding

MEK/ERK signaling pathway targeted by isothiazole amine inhibitors.

Experimental Workflows: Self-Validating Protocols

To establish a robust SAR profile, the experimental pipeline must be self-validating. The protocols below detail the methodologies used to evaluate isothiazole amines, explicitly outlining the causality behind the experimental design.

Protocol 1: Self-Validating TR-FRET Target Engagement Assay

Causality of Choice: Highly conjugated heterocyclic amines often exhibit intrinsic fluorescence that confounds standard absorbance or prompt-fluorescence assays. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we introduce a temporal delay before measurement, allowing short-lived background auto-fluorescence to decay. This ensures that any observed reduction in signal is causally linked to true target inhibition rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target enzyme (e.g., MEK1) and fluorescently labeled tracer to their optimal working concentrations.

  • Compound Titration: Dispense isothiazole amine analogs into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point, 3-fold serial dilution (top concentration 10 µM).

  • Reaction Initiation: Add 5 µL of the enzyme/tracer mixture to the compound wells. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission (665 nm / 615 nm).

  • Self-Validation Mechanism: Every assay plate must include a Z'-factor calculation column (DMSO control vs. no-enzyme control) and a known reference inhibitor (e.g., Staurosporine). A Z'-factor > 0.6 mathematically validates the dynamic range of the run, ensuring that inactive compounds are true negatives, not victims of assay failure.

Protocol 2: In Vitro DMPK Profiling (Microsomal Stability)

Causality of Choice: The exocyclic amine of the isothiazole core is a known metabolic "soft spot," susceptible to N-dealkylation or oxidation by Cytochrome P450 (CYP450) enzymes. By measuring intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLMs) early in the SAR workflow, we can directly correlate specific R-group modifications (e.g., adding steric bulk or electron-withdrawing halogens) with enhanced metabolic stability, preventing late-stage in vivo attrition.

Step-by-Step Methodology:

  • Microsome Incubation: Pre-warm 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Compound Addition: Spike the isothiazole amine test compound to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.

  • Self-Validation Mechanism: The assay must run concurrently with Verapamil (high clearance control) and Dextromethorphan (low clearance control). If Verapamil is not rapidly depleted, the batch of HLMs or NADPH is compromised, and the data for the test compounds is automatically invalidated.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-UV and LC-MS/MS Methodologies for the Robust Quantification of Isothiazolinones

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug/Cosmetic Development Professionals Analytes: Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug/Cosmetic Development Professionals Analytes: Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).

Introduction & Mechanistic Context

Isothiazolinones are a class of broad-spectrum biocides heavily utilized in cosmetics, personal care products, and industrial formulations (e.g., adhesives, detergents) to prevent microbial degradation[1][2]. Mechanistically, their antimicrobial efficacy stems from the electrophilic nature of the N-S bond within the heterocyclic ring. This bond rapidly reacts with nucleophilic cellular thiols (such as those in bacterial proteins), leading to cell death. However, this exact electrophilic reactivity also makes isothiazolinones potent skin sensitizers capable of inducing severe allergic contact dermatitis[1][3].

Due to these allergenic hazards, global regulatory bodies have imposed strict concentration limits. For example, the European Union restricts CMIT/MIT mixtures to a maximum of 0.0015% (15 ppm) in rinse-off products and entirely prohibits their use in leave-on formulations. Consequently, modern analytical laboratories require highly selective, robust methodologies to quantify these compounds across diverse and complex matrices[4][5].

Analytical Strategy & Workflow

The selection between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is dictated by the matrix complexity and the required Limit of Detection (LOD). HPLC-UV is highly effective for routine QA/QC in simple matrices where analyte concentrations exceed 1 ppm[5][6]. Conversely, LC-MS/MS is mandatory for ultra-trace analysis (LOD < 0.5 ng/mL) and for deconvoluting complex polymeric matrices where isobaric interferences are prevalent[4][7].

Workflow Sample 1. Sample Matrix (Cosmetics, Adhesives, Detergents) Extraction 2. Ultrasonic Extraction (Methanol / Acidified Water) Sample->Extraction Homogenization CleanUp 3. Matrix Deconvolution (Centrifugation & 0.22µm PTFE) Extraction->CleanUp 30°C, 20-60 min Decision 4. Analytical Pathway Decision (Based on LOD & Matrix) CleanUp->Decision Supernatant HPLC HPLC-UV / DAD (Routine QA, >1 ppm) Decision->HPLC High Conc. / Simple Matrix LCMS LC-MS/MS (MRM) (Trace Analysis, <0.5 ppb) Decision->LCMS Low Conc. / Complex Matrix Data 5. Data Processing & Quantitative Validation HPLC->Data LCMS->Data

Figure 1: End-to-end analytical workflow for isothiazolinone quantification.

Sample Preparation Protocol: Matrix Deconvolution

Causality of the Method: Isothiazolinones range from highly polar (MIT/CMIT) to moderately hydrophobic (BIT/OIT). Methanol is selected as the primary extraction solvent because its dielectric constant efficiently solubilizes the entire class of analytes while simultaneously precipitating high-molecular-weight emulsion stabilizers and proteins found in cosmetics and adhesives[6][8].

Self-Validating System: To ensure the protocol is self-validating, an isotopically labeled internal standard (e.g., MIT-d3) is spiked into the raw sample prior to extraction. A final recovery of 80%–120% mathematically proves that the extraction was exhaustive and free from critical matrix suppression[4][7].

Step-by-Step Extraction Procedure
  • Sample Aliquoting: Accurately weigh 0.2 g to 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube[8].

  • Internal Standard Addition: Spike the sample with 10 µL of a 10 µg/mL isotopically labeled internal standard solution.

  • Solvent Addition: Add 10.0 mL of LC-MS grade Methanol. (Note: For highly viscous adhesives, pre-disperse the sample in 2 mL of 0.1% formic acid in water to disrupt polymer cross-linking before adding methanol)[9].

  • Ultrasonication: Sonicate the mixture at 30°C for 20–60 minutes. Causality: Controlled thermal cavitation enhances solvent penetration into the matrix without thermally degrading the labile isothiazole ring[6].

  • Phase Separation: Centrifuge the mixture at 8,000 rpm for 10 minutes to pellet the precipitated macromolecules.

  • Filtration: Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: Polytetrafluoroethylene (PTFE) is strictly required; nylon filters possess active binding sites that can non-specifically adsorb polar isothiazolinones, artificially lowering recovery rates[4].

HPLC-UV Analytical Protocol

Causality of the Method: The conjugated π -electron system of the isothiazole ring yields strong UV absorbance, with λmax​ at ~274 nm for MIT/CMIT and ~318 nm for BIT[1][6]. The addition of an acidic modifier (acetic or formic acid) to the mobile phase is critical; it suppresses the ionization of residual silanol groups on the silica stationary phase, preventing secondary interactions that cause peak tailing of the basic nitrogen atom in the analyte[1].

Chromatographic Conditions
  • Column: Reverse-Phase C18 (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm)[6].

  • Mobile Phase A: 0.4% Acetic Acid in Ultrapure Water[1].

  • Mobile Phase B: Methanol (HPLC Grade).

  • Elution Profile: Isocratic elution at 80:20 (A:B) for dedicated MIT/CMIT analysis[1], or a gradient elution for simultaneous multi-analyte (MIT, CMIT, BIT, OIT) separation[5][6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) monitoring at 274 nm and 318 nm.

  • Injection Volume: 10 µL.

LC-MS/MS Analytical Protocol

Causality of the Method: For trace quantification, Electrospray Ionization in positive mode (ESI+) is utilized. The acidic mobile phase provides abundant protons ( H+ ) to efficiently form [M+H]+ precursor ions[10]. Multiple Reaction Monitoring (MRM) provides unparalleled specificity by filtering the precursor ion in the first quadrupole (Q1), fragmenting it via collision-induced dissociation (CID) in Q2, and isolating a specific product ion in Q3[7].

MRM_Mechanism Ionization ESI+ Ionization [M+H]+ Q1 Q1: Precursor Selection (e.g., m/z 116.0 for MIT) Ionization->Q1 Q2 Q2: Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 85.0 & 101.0) Q2->Q3 Detector Detector (Quantification) Q3->Detector

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for isothiazoles.

Chromatographic & MS Conditions
  • Column: Core-Shell C18 (e.g., 3.0 mm × 150 mm, 2.7 µm) to achieve sharp peak widths and high theoretical plates[4].

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile provides lower backpressure on sub-2 µm columns and yields superior desolvation efficiency in the ESI source compared to methanol, enhancing trace sensitivity[6].

  • Ionization Source: ESI Positive (ESI+).

  • MRM Transitions:

    • MIT: Precursor m/z 116.0 Product m/z 85.0 (Quantifier), 101.0 (Qualifier)[3][10].

    • CMIT: Precursor m/z 150.0 Product m/z 87.0 (Quantifier), 115.0 (Qualifier)[3][10].

    • BIT: Precursor m/z 152.0 Product m/z 109.0 (Quantifier)[10].

Quantitative Data & Validation Summaries

To ensure scientific integrity and compliance with ICH/AOAC guidelines, analytical methods must be validated for Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery[3]. The table below synthesizes standard validation metrics achieved using the protocols described above.

AnalyteAnalytical MethodLinear RangeLODLOQAverage RecoveryReference
MIT HPLC-UV0.15 – 5.8 ppm0.06 µg/g0.20 µg/g90.0% – 106.0%[1][6]
CMIT HPLC-UV0.44 – 17.4 ppm0.06 µg/g0.20 µg/g90.0% – 106.0%[1][6]
BIT HPLC-UV1.0 – 50.0 ppm0.19 µg/g0.60 µg/g92.7% – 109.9%[5][6]
MIT LC-MS/MS0.5 – 100 ng/mL0.5 ng/mL1.5 ng/mL81.5% – 107.3%[4][7]
CMIT LC-MS/MS0.5 – 100 ng/mL0.5 ng/mL1.5 ng/mL81.5% – 107.3%[4][7]
BIT LC-MS/MS0.1 – 100 ng/mL0.1 ng/mL0.3 ng/mL80.0% – 110.0%[4][7]

Table 1: Summary of quantitative performance metrics for isothiazolinone analysis across different analytical platforms.

References

  • Source: National Institutes of Health (NIH)
  • Quantification of CMIT/MIT in Cosmetics by ChroZen HPLC Source: Keidy Application Notes URL
  • Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS Source: SCIEX URL
  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS)
  • Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry Source: ResearchGate URL
  • Isothiazolinone Content of US Consumer Adhesives: Ultrahigh-Performance Liquid Chromatographic Mass Spectrometry Analysis Source: Ovid URL
  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid Source: SCIRP URL
  • Isothiazolinone Detection in Dish Soap and Personal Care Products Source: CDC Stacks URL
  • Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography Source: ResearchGate URL
  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by HPLC–MS/MS Source: MDPI URL
  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic Source: EEER URL

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Isothiazole Derivative Libraries

Abstract The isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] H...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] High-throughput screening (HTS) provides a powerful platform to rapidly interrogate large libraries of isothiazole derivatives, enabling the identification of novel hit compounds with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for isothiazole derivative libraries. It details field-proven protocols for both biochemical and cell-based assays, emphasizes the rationale behind experimental choices, and outlines a robust strategy for data analysis and hit validation.

Introduction: The Significance of the Isothiazole Scaffold

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms.[2][3] This unique arrangement confers a distinct set of physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, making them highly attractive in drug design.[2] Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Targeting key cellular pathways like tubulin polymerization and the PI3K/mTOR signaling cascade.[4] Certain derivatives have also been identified as potent inhibitors of kinases such as c-Met and Aurora kinase.[3][5]

  • Antimicrobial and Fungicidal Properties: The isothiazole ring is present in various microbicides and fungicides, sometimes acting by inducing systemic acquired resistance in plants.[1][6]

  • Enzyme Inhibition: Isothiazole-containing compounds have been developed as inhibitors for a range of enzymes, contributing to their therapeutic effects.[7]

Given this broad biological potential, HTS of isothiazole libraries is a critical step in modern drug discovery to unlock new therapeutic leads.[8]

Designing a High-Throughput Screening Campaign

A successful HTS campaign is built upon a foundation of careful planning and rigorous assay development. The primary goal is to create a robust, reproducible, and relevant screen that can reliably identify true positive "hits" from a large compound collection.

Target Selection and Assay Modality

The choice of biological target dictates the assay format. Isothiazole libraries can be screened against various target classes.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are generally simpler to set up and offer a clear, direct readout of molecular interaction. Examples include kinase activity assays or protein-protein interaction binding assays.

  • Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant data by assessing a compound's effect within a complex cellular environment.[9] Examples include cytotoxicity assays, reporter gene assays, or high-content imaging of cellular phenotypes.[4][9]

Causality Behind the Choice: For a novel isothiazole library with unknown activity, a biochemical assay against a well-validated enzyme target (e.g., a kinase implicated in cancer) is often a logical starting point. This approach minimizes the confounding factors of cell permeability and off-target effects, focusing directly on target engagement. A cell-based assay would then be an essential secondary screen to confirm on-target activity in a more complex system.

The HTS Workflow: From Library to Validated Hit

The overall process follows a multi-stage funnel approach designed to efficiently identify and validate promising compounds while eliminating false positives.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Triage cluster_validation Validation cluster_output Output Lib Isothiazole Library Plate Assay-Ready Plates Lib->Plate Plating & QC HTS Primary HTS (Single Concentration) Plate->HTS Data Raw Data Acquisition HTS->Data Norm Normalization & Hit Selection Data->Norm Conf Hit Confirmation (Dose-Response) Norm->Conf Ortho Orthogonal & Secondary Assays Conf->Ortho SAR SAR by Analogue Ortho->SAR Leads Validated Hit Series SAR->Leads

Caption: High-level workflow for an HTS campaign.

Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based biochemical assay to identify inhibitors of a target kinase from an isothiazole library. The principle is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust HTS format.

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Assay cluster_no_inhibition No Inhibition (High FRET) cluster_inhibition Inhibition (Low FRET) Kinase Kinase P_Sub_Biotin Phospho-Substrate-Biotin Kinase->P_Sub_Biotin Phosphorylation ATP ATP ATP->P_Sub_Biotin Phosphorylation Sub_Biotin Biotin-Substrate Sub_Biotin->P_Sub_Biotin Phosphorylation Eu_Ab Eu-Antibody P_Sub_Biotin->Eu_Ab Binds SA_APC SA-APC P_Sub_Biotin->SA_APC Binds Eu_Ab->SA_APC FRET Signal Kinase_I Kinase Sub_Biotin_I Biotin-Substrate Kinase_I->Sub_Biotin_I No Reaction ATP_I ATP ATP_I->Sub_Biotin_I No Reaction Sub_Biotin_I->Sub_Biotin_I No Reaction Inhibitor Isothiazole Inhibitor Inhibitor->Kinase_I Blocks Eu_Ab_I Eu-Antibody SA_APC_I SA-APC

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in the Synthesis of Isothiazole Amines

Welcome to the Technical Support Center for Isothiazole Chemistry. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered during the synthesis of aminoisothiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isothiazole Chemistry. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered during the synthesis of aminoisothiazoles. These heterocycles are critical scaffolds in both pharmaceutical drug discovery and crop protection (e.g., herbicidal aminoisothiazolamides)[1]. However, their electron-rich nature, the lability of the N–S bond, and the complex redox chemistry required for their cyclization present unique synthetic challenges.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to ensure your synthetic workflows are robust and reproducible.

Troubleshooting Guides & FAQs

Q1: I am experiencing poor yields and tarry byproducts during the oxidative cyclization of β-enaminones with ammonium thiocyanate. How can I optimize this? Causality & Solution: The solvent-free approach (often referred to as the Singh synthesis) relies on the in situ generation of a thioamide intermediate followed by aerial oxidation[2],[3]. Tarry byproducts usually result from uncontrolled thermal degradation or the use of overly harsh chemical oxidants that cleave the nascent N–S bond. Actionable Steps: Lower the reaction temperature strictly to 90–100 °C instead of the frequently cited 120 °C[2]. Ensure a controlled stream of air is used for the aromatization step rather than relying on harsh halogens (like Br₂), which can cause over-oxidation and polymerization.

Q2: When utilizing the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, my regioselectivity is poor. Why does this happen? Causality & Solution: This transformation proceeds via the thermal extrusion of N₂ to form a highly reactive α-thiavinyl Rh-carbenoid intermediate, which acts as a reversed-polarity 1,3-dipole equivalent[4],[5]. Steric clash between the incoming nitrile substituent and the carbenoid dictates the regiochemistry. Small, linear nitriles often lack the steric bulk required to direct the addition, leading to a mixture of 3,4- and 4,5-disubstituted isomers. Actionable Steps: Employ sterically differentiated nitriles or switch to a bulkier rhodium catalyst (e.g., Rh₂(esp)₂) to enforce a single regioisomeric approach.

Q3: I am trying to synthesize 3-aminoisothiazole sulfoxides, but I keep getting the dioxide (sulfone) derivative. How do I prevent over-oxidation? Causality & Solution: Aminoisothiazoles are highly electron-rich heterocycles. Strong oxidants like m-CPBA or H₂O₂ will rapidly push the sulfur atom past the sulfoxide state directly to the dioxide[6]. Actionable Steps: Use milder, sterically hindered oxidants such as arylsulfonyloxaziridines (e.g., Davis' reagent). This allows for the selective, kinetically controlled formation of the 3-aminoisothiazole sulfoxide while minimizing dioxide formation[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the In-Process Checks (IPCs).

Protocol A: Solvent-Free Synthesis of 3-Aminoisothiazoles via β-Enaminones

Reference:[2],[3]

  • Preparation & Grinding: In an agate mortar, combine the β-enaminone (1.0 equiv) and ammonium thiocyanate (1.5 equiv). Grind the mixture continuously for 10 minutes until a fine, homogeneous powder is achieved.

    • Causality: Intimate physical contact is mandatory in solvent-free neat reactions to overcome mass transfer limitations and enable the initial nucleophilic attack of the thiocyanate.

  • Thermal Activation: Transfer the ground powder to a round-bottom flask equipped with an air condenser. Heat the flask in an oil bath set strictly to 95 °C.

    • Causality: Heating melts the eutectic mixture, initiating thioamide formation. Exceeding 100 °C triggers thermal degradation and the formation of intractable tarry byproducts.

  • Oxidative Cyclization: Once the mixture becomes a homogeneous melt, introduce a gentle, continuous stream of compressed air over the surface of the melt for 2–4 hours.

    • Causality: Aerial oxygen acts as a mild, green oxidant to drive the intramolecular S–N bond formation and subsequent aromatization, avoiding the over-oxidation typical of harsh chemical oxidants.

  • In-Process Check (IPC): Sample 1 mg of the melt, dissolve in 1 mL EtOAc, and analyze via TLC (Hexane/EtOAc 7:3).

    • Self-Validation: The reaction is complete when the UV-active starting material spot disappears, replaced by a lower-Rf, intensely UV-active product spot.

  • Workup: Cool the flask to room temperature. Triturate the solidified mass with cold distilled water (20 mL/g of substrate). Filter the resulting precipitate and wash with additional water.

    • Self-Validation: Unreacted NH₄SCN and water-soluble byproducts will dissolve, leaving the crude 3-aminoisothiazole as a filter cake. Purity is confirmed via ¹H-NMR by identifying the characteristic isolated isothiazole C4-H singlet (typically 6.5–7.0 ppm).

Protocol B: Selective Oxidation to 3-Aminoisothiazole Sulfoxides

Reference:[6]

  • Reagent Preparation: Dissolve the starting 3-aminoisothiazole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Causality: DCM provides excellent solubility while remaining inert to oxidation. The low temperature kinetically favors sulfoxide formation over sulfone formation.

  • Oxidant Addition: Slowly add a solution of the arylsulfonyloxaziridine (Davis' reagent, 1.05 equiv) in DCM dropwise over 30 minutes.

    • Causality: Davis' reagent is a sterically hindered, mild electrophilic oxygen transfer agent. The strict stoichiometric control (1.05 equiv) and slow addition prevent the highly electron-rich aminoisothiazole from undergoing double oxidation to the dioxide.

  • Reaction Monitoring (IPC): Stir the reaction at 0 °C for 2 hours. Monitor via LC-MS.

    • Self-Validation: The mass spectrum must show a clean[M+16]⁺ peak (sulfoxide). The appearance of an [M+32]⁺ peak indicates over-oxidation, requiring immediate quenching.

  • Quenching & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography.

    • Self-Validation: The isolated sulfoxide will exhibit a characteristic downfield shift of the C4-H proton in ¹H-NMR compared to the starting sulfide.

Quantitative Data: Method Comparison

The table below summarizes the quantitative parameters of the most common aminoisothiazole synthesis routes to aid in route selection.

Synthetic RouteKey ReagentsTypical YieldReaction TimePrimary AdvantageCommon Pitfall
Solvent-Free One-Pot β-Enaminone, NH₄SCN, Air75–95%2–4 hEco-friendly, scalable[2]Thermal degradation at >100 °C
Rh-Transannulation 1,2,3-Thiadiazole, Nitrile, Rh cat.60–85%12–16 hBroad functional group tolerance[4]Poor regioselectivity with small nitriles
Rees Synthesis 3-Aminocrotonate, Dithiazolium Cl70–80%1–2 hMild conditions (Room Temp)[2]Requires pre-synthesized dithiazolium
Davis Oxidation 3-Aminoisothiazole, Davis Reagent80–90%2–4 hHighly selective for sulfoxides[6]Over-oxidation if stoichiometry is off

Mechanistic Workflow Visualization

G Start β-Enaminone + NH4SCN Intermediate Thioamide Intermediate Start->Intermediate Neat, 90-100 °C Oxidation Oxidative Cyclization (Air/O2) Intermediate->Oxidation In situ generation Product 3-Aminoisothiazole Oxidation->Product Controlled Aeration Byproduct Over-oxidation / Tarry Waste Oxidation->Byproduct Excess Heat/Oxidant

Workflow for the one-pot synthesis of aminoisothiazoles via oxidative cyclization.

References

  • [4] Title: Isothiazole synthesis - Organic Chemistry Portal | Source: organic-chemistry.org | URL: 4

  • [2] Title: A Comparative Analysis of Isothiazole Synthesis Routes for Researchers | Source: benchchem.com | URL: 2

  • [6] Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes | Source: thieme-connect.com | URL: 6

  • [3] Title: Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications | Source: rsc.org | URL: 3

  • [5] Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes | Source: thieme-connect.com | URL: 5

  • [1] Title: Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase | Source: nih.gov | URL: 1

Sources

Optimization

Technical Support Center: Synthesis of Isothiazol-4-ylmethyl-methyl-amine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of Isothiazol-4-ylmethyl-methyl-amine. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Isothiazol-4-ylmethyl-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols related to the synthesis of this key isothiazole intermediate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and critical parameters that govern success.

Overview of Synthetic Strategy

The most reliable and scalable synthesis of Isothiazol-4-ylmethyl-methyl-amine proceeds via a two-step pathway. This approach begins with the formation of a reactive intermediate, 4-(chloromethyl)isothiazole, from a suitable precursor, followed by a nucleophilic substitution reaction with methylamine. This method is favored for its generally clean conversions and the commercial availability of starting materials.

The primary pathway is visualized below:

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Amination Start Isothiazole Precursor (e.g., 4-Hydroxymethylisothiazole) Intermediate 4-(Chloromethyl)isothiazole Start->Intermediate Chlorinating Agent (e.g., SOCl₂) Intermediate_ref 4-(Chloromethyl)isothiazole Product Isothiazol-4-ylmethyl-methyl-amine Intermediate_ref->Product Methylamine (CH₃NH₂) Base, Solvent

Caption: General synthetic workflow for Isothiazol-4-ylmethyl-methyl-amine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both diagnostic steps and mechanistic explanations.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield in this synthesis typically points to issues in one of three areas: the stability of the 4-(chloromethyl)isothiazole intermediate, the conditions of the amination reaction, or the final work-up and isolation procedure.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low / No Yield Detected Check_Intermediate Was the 4-(chloromethyl)isothiazole intermediate freshly prepared and used immediately? Start->Check_Intermediate Check_Amine Verify stoichiometry and source of methylamine. Was excess used? Check_Intermediate->Check_Amine Yes T1 Root Cause: Intermediate Degradation. Action: Re-synthesize and use immediately. Check_Intermediate->T1 No Check_Conditions Review reaction temperature. Was it maintained below 25°C? Check_Amine->Check_Conditions Yes T2 Root Cause: Insufficient Nucleophile. Action: Use 2-3 equivalents of methylamine. Check_Amine->T2 No Check_Workup Analyze aqueous layer post-extraction. Was the pH > 10 during work-up? Check_Conditions->Check_Workup Yes T3 Root Cause: Side Reactions. Action: Run reaction at 0-5°C. Check_Conditions->T3 No Success Yield Improved Check_Workup->Success Yes T4 Root Cause: Product remains in aqueous phase. Action: Adjust pH to 11-12 with NaOH before extraction. Check_Workup->T4 No

Caption: Decision tree for troubleshooting low product yield.

Causality Explained:

  • Intermediate Instability: 4-(Halomethyl)heterocycles can be unstable and are susceptible to decomposition or self-polymerization upon storage.[1] It is best practice to use this intermediate immediately after its synthesis and purification.

  • Nucleophile Stoichiometry: The reaction consumes one equivalent of methylamine to form the product and a second equivalent to neutralize the HCl byproduct, forming methylammonium chloride. Therefore, using at least two molar equivalents of methylamine is critical to drive the reaction to completion.

  • Temperature Control: The reaction is exothermic. Elevated temperatures can accelerate side reactions, such as the reaction of the product with remaining 4-(chloromethyl)isothiazole to form a tertiary amine impurity, or degradation of the starting material. Maintaining a low temperature (e.g., 0-10 °C) is often beneficial.[2]

  • Product Basicity: Isothiazol-4-ylmethyl-methyl-amine is a basic compound. During aqueous work-up, it will exist as a protonated, water-soluble salt at neutral or acidic pH. To extract it into an organic solvent, the aqueous phase must be made sufficiently basic (pH > 10) to deprotonate the amine, rendering it soluble in the organic layer.

Q2: I'm observing a significant impurity in my final product, which appears to be a tertiary amine. How can I prevent this?

Answer: The formation of the tertiary amine, bis-(Isothiazol-4-ylmethyl)-methyl-amine, is a common side reaction. It occurs when the desired secondary amine product acts as a nucleophile and reacts with another molecule of the 4-(chloromethyl)isothiazole starting material.

Prevention Strategies:

  • Control Reagent Stoichiometry: The most effective way to suppress this side reaction is to use a significant excess of the nucleophile (methylamine). A molar ratio of 3 to 5 equivalents of methylamine relative to the chloromethyl intermediate will create a high probability that the electrophile encounters methylamine rather than the secondary amine product.

  • Slow Addition of Electrophile: Instead of adding all the 4-(chloromethyl)isothiazole at once, add it dropwise to the solution of methylamine. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant methylamine.

  • Lower Reaction Temperature: As with most competing reactions, lowering the temperature can increase selectivity. The activation energy for the second alkylation (forming the tertiary amine) is often slightly higher than the first.

Purification:

If the impurity has already formed, it can typically be separated by column chromatography on silica gel. The tertiary amine is less polar than the desired secondary amine and will elute first.

CompoundPolarityElution Order (Silica Gel)
Isothiazol-4-ylmethyl-methyl-amine (Product) More PolarSecond
bis-(Isothiazol-4-ylmethyl)-methyl-amine (Impurity)Less PolarFirst
Q3: The synthesis of my 4-(chloromethyl)isothiazole intermediate is failing. What should I check?

Answer: The chlorination of 4-(hydroxymethyl)isothiazole, typically with thionyl chloride (SOCl₂) or a similar reagent, is a critical first step. Failure here is often due to reagent quality, temperature, or reaction work-up.

Key Considerations:

  • Reagent Quality: Thionyl chloride reacts with atmospheric moisture to form HCl and SO₂. Always use a fresh bottle or a recently distilled batch of SOCl₂ for best results.

  • Temperature Control: The reaction is often performed at 0 °C or below during the addition of thionyl chloride to control the exothermic reaction and prevent the formation of undesired byproducts. After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.

  • Removal of Excess Reagent: Thionyl chloride is volatile (boiling point ~76 °C). After the reaction is complete, it must be thoroughly removed under reduced pressure. Any residual SOCl₂ can interfere with the subsequent amination step. Co-evaporation with an inert solvent like toluene can aid in its complete removal.

  • Handling the Hydrochloride Salt: The product of this reaction is often the hydrochloride salt of 4-(chloromethyl)isothiazole, which may be a crystalline solid.[3] This salt is often used directly in the next step without neutralization, as the methylamine base will neutralize it in situ.

Detailed Experimental Protocols

Protocol 1: Synthesis of Isothiazol-4-ylmethyl-methyl-amine

This protocol is a representative example. Researchers should optimize conditions based on their specific equipment and scale.

Step 1: Synthesis of 4-(Chloromethyl)isothiazole Hydrochloride

  • To a round-bottom flask equipped with a magnetic stir bar and a drying tube, add 4-(hydroxymethyl)isothiazole (1.0 eq).

  • Add an appropriate solvent, such as dichloromethane (DCM), to create a stirrable slurry.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting solid or oil is 4-(chloromethyl)isothiazole hydrochloride. This intermediate is often used directly in the next step without further purification.[1][4]

Step 2: Synthesis of Isothiazol-4-ylmethyl-methyl-amine

  • In a separate round-bottom flask, place a solution of methylamine (3.0 eq, typically as a 40% solution in water or 2M in THF/Methanol) in a suitable solvent like tetrahydrofuran (THF) or methanol.

  • Cool the methylamine solution to 0 °C in an ice-water bath.

  • Dissolve the crude 4-(chloromethyl)isothiazole hydrochloride from Step 1 in a minimal amount of the same solvent.

  • Add the solution of the chloromethyl intermediate dropwise to the cold, stirred methylamine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. b. Add water to the residue. c. Make the aqueous solution strongly basic (pH 11-12) by adding 2M sodium hydroxide (NaOH) solution. d. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM). e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). b. Alternatively, purification can sometimes be achieved by recrystallization or salt formation followed by recrystallization.[5]

References
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Benchchem.
  • Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). PrepChem.com.
  • Common side reactions in the synthesis of iodinated benzothiazoles. Benchchem.
  • 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki. Guidechem.
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Benchchem.
  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate.
  • Synthesis of benzo[d]isothiazoles: an update. Lirias.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ACS Publications. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. Available at: [Link]

  • The Synthesis of 4-Chloromethylthiazole Hydrochloride and β-(4-Thiazolyl)-alanine Hydrochloride. ACS Publications. Available at: [Link]

  • Product Class 15: Isothiazoles. Georg Thieme Verlag. Available at: [Link]

  • Process for the preparation of n-substituted isothiazolinone derivatives. Google Patents.
  • The chemistry of isothiazoles. Academia.edu. Available at: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of isothiazole derivatives with potential biological activity. PubMed. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

Sources

Troubleshooting

"troubleshooting Isothiazol-4-ylmethyl-methyl-amine instability in solution"

Technical Support Center: Troubleshooting Isothiazol-4-ylmethyl-methyl-amine Instability in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Isothiazol-4-ylmethyl-methyl-amine Instability in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of1[1]. This molecule presents a unique dual-reactivity challenge: it contains an electron-deficient isothiazole ring susceptible to nucleophilic ring-opening, and a secondary methylamine group prone to oxidative degradation.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve instability issues, ensuring scientific integrity in your experimental workflows.

Section 1: Mechanistic Root Cause Analysis

To stabilize the molecule, we must first understand the causality of its degradation. Do not merely adjust parameters blindly; recognize the chemical pathways at play.

1. Alkaline Hydrolysis and Ring Opening Isothiazoles are inherently sensitive to alkaline conditions. The S-N bond within the five-membered heteroaromatic ring is highly polarized. In solutions with a pH > 7.5, hydroxide ions act as nucleophiles, attacking the sulfur atom and triggering a cascade that results in the cleavage of the2[2]. This is the primary mode of failure in standard biological buffers (like PBS at pH 7.4).

2. Trace-Metal Catalyzed Oxidation The secondary amine moiety (-NH-CH3) is vulnerable to oxidative degradation, particularly in the presence of dissolved oxygen and trace transition metals. Iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can catalyze the formation of reactive oxygen species (ROS), which abstract a hydrogen atom from the amine, leading to3[3]. Furthermore, iron has been specifically documented to accelerate the physico-chemical degradation of the isothiazole core itself, often with stoichiometric production of4[4].

3. Temperature-Dependent Kinetics Thermal energy exacerbates both hydrolysis and oxidation. Kinetic studies on isothiazole derivatives demonstrate that the degradation rate effectively5 in temperature[5].

Section 2: Quantitative Stability Profiles

To guide your experimental design, the following table synthesizes the expected half-lives of the isothiazole core under varying environmental conditions.

Table 1: Influence of pH and Temperature on Isothiazole Stability

pH LevelTemperature (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
5.5 (Acidic)24 °C> 6 monthsStable (Negligible degradation)
5.5 (Acidic)60 °C~ 100 daysSlow thermal oxidation
8.5 (Alkaline)24 °C47 daysHydrolytic ring opening
9.6 (Alkaline)24 °C3.3 daysAccelerated hydrolysis
10.0 (Alkaline)24 °C2.0 daysRapid nucleophilic cleavage

(Data extrapolated from6[6])

Section 3: Diagnostic and Mitigation Workflow

The following logic tree outlines the causal relationships between environmental factors and degradation pathways, providing a visual roadmap for troubleshooting.

G Start Isothiazol-4-ylmethyl-methyl-amine Instability Detected CheckPH 1. Evaluate Solution pH Start->CheckPH Alkaline pH > 7.0 (Neutral to Alkaline) CheckPH->Alkaline Acidic pH < 6.0 (Acidic) CheckPH->Acidic RingOpening Isothiazole Ring Opening (Hydroxide/Nucleophile Attack) Alkaline->RingOpening S-N Bond Cleavage AmineOxidation Secondary Amine Oxidation (Trace Metal/O2 Catalyzed) Acidic->AmineOxidation O2 & Fe/Cu Presence Mitigation1 Protocol A: Adjust pH to 4.5-5.5 Use Acetate/Citrate Buffer RingOpening->Mitigation1 Mitigation2 Protocol B: Add 1mM EDTA Degas Solvent with Argon AmineOxidation->Mitigation2

Fig 1: Diagnostic workflow for Isothiazol-4-ylmethyl-methyl-amine degradation and mitigation.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following step-by-step methodologies. These protocols are designed to be self-validating; by running a parallel control, you can definitively prove the source of instability.

Protocol A: Formulation of a Hydrolytically Stable Acidic Matrix

Objective: Prevent nucleophilic ring-opening of the isothiazole core by locking the 2[2].

Step-by-Step Methodology:

  • Buffer Selection: Avoid amine-based buffers (e.g., Tris, HEPES) as they can act as competing nucleophiles. Select a 50 mM Sodium Acetate buffer.

  • pH Adjustment: Titrate the buffer using glacial acetic acid to a final pH of 5.0 at room temperature. Verify with a calibrated pH meter.

  • Solvent Preparation: Filter the buffer through a 0.22 µm PES membrane to remove particulate contaminants.

  • Compound Dissolution: Dissolve Isothiazol-4-ylmethyl-methyl-amine hydrochloride to your target stock concentration (e.g., 10 mM).

  • Validation Step: Aliquot the solution into two vials. Spike Vial 1 with 0.1 M NaOH to raise the pH to 8.5. Leave Vial 2 at pH 5.0. Analyze both via LC-MS after 48 hours. The rapid degradation of Vial 1 confirms the successful stabilization of Vial 2.

Protocol B: Deoxygenation and Metal Chelation for Amine Protection

Objective: Arrest the oxidative degradation of the secondary amine by eliminating dissolved oxygen and 3[3].

Step-by-Step Methodology:

  • Chelator Addition: Add EDTA (Ethylenediaminetetraacetic acid) to your aqueous buffer to a final concentration of 1 mM. This will sequester Fe²⁺/Fe³⁺ and Cu²⁺.

  • Degassing (Sparging): Transfer the buffer to a sealed septa flask. Insert a long needle connected to an Argon gas line directly into the liquid. Insert a short vent needle into the headspace.

  • Argon Purge: Sparge the solution with Argon for a minimum of 30 minutes at a moderate flow rate to displace dissolved O₂.

  • Anaerobic Dissolution: Quickly add the Isothiazol-4-ylmethyl-methyl-amine powder to the sparged buffer while maintaining an Argon blanket over the headspace.

  • Validation Step: Prepare a control vial without EDTA and without Argon sparging. Expose both the control and the protected vial to room temperature for 72 hours. Analyze via LC-MS; the control will show a +16 Da peak (N-oxide formation), validating the necessity of the protective matrix.

Section 5: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO for a stock solution, but it turned yellow and lost potency over a week. Why? A1: DMSO is hygroscopic and often contains trace amounts of water and dimethyl sulfide impurities. Over time, especially if the DMSO absorbs atmospheric moisture, the local micro-pH can shift, or trace oxidants can attack the secondary amine. Solution: Use anhydrous, amine-free DMSO stored over molecular sieves, and prepare single-use aliquots stored at -20 °C or -80 °C.

Q2: Can I use Tris buffer for my in vitro assays with this compound? A2: It is highly discouraged. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can act as a nucleophile. Over extended incubations, especially at physiological pH (7.4) or higher, Tris can attack the isothiazole ring, accelerating degradation. Use non-nucleophilic buffers like phosphate (if pH < 7.0) or acetate.

Q3: My LC-MS data shows a mass increase of +16 Da. What happened? A3: A +16 Da shift is the classic signature of oxidation. This indicates the formation of an N-oxide at the secondary amine or a sulfoxide at the isothiazole sulfur atom. This confirms that your solution is suffering from oxidative stress. Immediately implement Protocol B (EDTA + Argon sparging) to resolve this[3].

Q4: Does light exposure affect the stability of this molecule? A4: Yes. Heteroaromatic rings like isothiazoles are susceptible to photolysis. UV light can provide the activation energy required to break the S-N bond. Always prepare and store solutions in amber vials or wrap them in aluminum foil.

References

  • Silva, V., et al. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles". Molecules (PMC).[Link]

  • Barman, B. N. "Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate". Lubrication Engineering (OSTI.GOV).[Link]

  • Fytianos, G., et al. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture". Industrial & Engineering Chemistry Research (ACS Publications).[Link]

  • Williams, T. M., et al. "Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one)". PubMed.[Link]

  • Barman, B. N., & Preston, W. A. "The effects of pH on the degradation of isothiazolone biocides". ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Isothiazole Functionalization

Welcome to the technical support center for isothiazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for isothiazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common strategies for isothiazole functionalization?

    • How does the electronic nature of the isothiazole ring influence its reactivity?

    • What are the key safety precautions to consider when working with reagents for isothiazole functionalization?

  • Troubleshooting Guide: Direct C-H Functionalization

    • Problem: Low or no conversion in a palladium-catalyzed C-H arylation.

    • Problem: Poor regioselectivity, with a mixture of C4 and C5-functionalized products.

    • Problem: Catalyst decomposition observed (formation of palladium black).

  • Troubleshooting Guide: Lithiation and Electrophilic Quench

    • Problem: Low yield of the desired product after electrophilic quench.

    • Problem: Evidence of isothiazole ring cleavage.

    • Problem: Difficulty achieving selective deprotonation at the desired position.

  • Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

    • Problem: Inefficient cross-coupling of a halo-isothiazole with a boronic acid partner.

    • Problem: Significant formation of homocoupling byproducts.

    • Problem: Difficulty in removing byproducts from the reaction mixture.

  • Experimental Protocols

    • General Protocol for Palladium-Catalyzed C-H Arylation of Isothiazole.

    • General Protocol for Lithiation and Electrophilic Quench of Isothiazole.

    • General Protocol for Suzuki-Miyaura Cross-Coupling of a Halo-isothiazole.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for isothiazole functionalization?

A1: The functionalization of the isothiazole ring is a critical step in the synthesis of many biologically active compounds.[1][2] The primary strategies can be broadly categorized as:

  • Direct C-H Functionalization: This modern approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often using transition metal catalysis (e.g., palladium, rhodium).[1] It is an atom-economical method that avoids the pre-functionalization of the isothiazole ring.

  • Lithiation and Electrophilic Quench: This classic method involves the deprotonation of an acidic C-H bond on the isothiazole ring using a strong base, typically an organolithium reagent, followed by the addition of an electrophile to form a new bond.

  • Palladium-Catalyzed Cross-Coupling Reactions: For isothiazoles bearing a halide or triflate, cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira are powerful tools for introducing a wide variety of substituents.[3]

  • Functionalization of Pre-existing Substituents: This involves the chemical modification of functional groups already present on the isothiazole ring.

Q2: How does the electronic nature of the isothiazole ring influence its reactivity?

A2: The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship.[1] This arrangement leads to a unique electronic distribution that governs its reactivity:

  • Acidity of C-H bonds: The C5-H is generally the most acidic proton due to the inductive electron-withdrawing effect of the adjacent sulfur atom and its proximity to the nitrogen atom. The C3-H is also acidic, while the C4-H is the least acidic. This order of acidity is crucial for regioselective lithiation.

  • Susceptibility to Nucleophilic Attack: The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack, particularly at the C3 and C5 positions. Strong nucleophiles, like some organolithium reagents, can even lead to ring cleavage.[4]

  • Electrophilic Aromatic Substitution: Isothiazoles are generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the heteroatoms. When such reactions do occur, they typically require harsh conditions.

Q3: What are the key safety precautions to consider when working with reagents for isothiazole functionalization?

A3: Many reagents used in isothiazole functionalization are hazardous and require careful handling:

  • Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi): These are pyrophoric and will ignite on contact with air and moisture.[5] Always handle them under an inert atmosphere (argon or nitrogen) using syringe techniques.[6] Quench any residual reagent carefully with a suitable solvent like isopropanol.

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous and degassed solvents are often required, especially for lithiation and cross-coupling reactions.[3] Take appropriate precautions when working with flammable organic solvents. For guidance on solvent selection with respect to safety, health, and environmental impact, refer to established guides.[7]

Troubleshooting Guide: Direct C-H Functionalization

Problem: Low or no conversion in a palladium-catalyzed C-H arylation.
Possible Cause Scientific Rationale Suggested Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.Use a more easily reduced Pd(II) salt (e.g., Pd(OAc)₂) or a pre-formed Pd(0) source (e.g., Pd₂(dba)₃). Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the active catalyst.[8]
Inappropriate Ligand The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H activation and reductive elimination steps.For electron-rich or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[3] In some cases, a "ligand-free" approach with a palladacycle catalyst may be effective.[9]
Incorrect Base The base is often involved in the rate-determining C-H activation step.Screen different bases. While K₂CO₃ is a common choice, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary for less reactive substrates.[10]
Suboptimal Solvent The solvent affects the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates.Test a range of solvents. Polar aprotic solvents like DMF, DMAc, or NMP are often effective.
Presence of Catalyst Poisons Certain functional groups on the substrate or impurities in the reagents can coordinate strongly to the palladium center and inhibit catalysis.[11][12]Purify all reagents and ensure the substrate is free of potential catalyst poisons like thiols or certain nitrogen heterocycles.
Problem: Poor regioselectivity, with a mixture of C4 and C5-functionalized products.
Possible Cause Scientific Rationale Suggested Solution
Steric Hindrance If the C5 position is sterically hindered, functionalization may occur at the less hindered C4 position.Modify the substrate to reduce steric bulk around the C5 position if possible. Alternatively, a less bulky catalyst/ligand system might favor the C5 position.
Directing Group Effects A substituent on the isothiazole ring can direct the C-H activation to a specific position.If a directing group is present, its influence will likely override the inherent reactivity of the C-H bonds. Consider this when designing your synthetic route.
Reaction Mechanism The regioselectivity can be influenced by the specific C-H activation mechanism (e.g., concerted metalation-deprotonation vs. electrophilic palladation).Altering the reaction conditions (catalyst, ligand, solvent, temperature) can sometimes favor one mechanistic pathway over another, leading to improved regioselectivity.[13]
Problem: Catalyst decomposition observed (formation of palladium black).
Possible Cause Scientific Rationale Suggested Solution
High Reaction Temperature Elevated temperatures can lead to the agglomeration of palladium nanoparticles and the formation of inactive palladium black.Reduce the reaction temperature. It may be necessary to increase the reaction time to achieve full conversion at a lower temperature.
Unstable Catalytic Species The active catalytic species may be unstable under the reaction conditions.Use a more robust ligand that can better stabilize the palladium center.[3] Adding a slight excess of the ligand can also help prevent catalyst decomposition.
Oxidative Conditions The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere.[8]

Troubleshooting Guide: Lithiation and Electrophilic Quench

Problem: Low yield of the desired product after electrophilic quench.
Possible Cause Scientific Rationale Suggested Solution
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the isothiazole at the reaction temperature.Use a stronger organolithium reagent (e.g., s-BuLi or t-BuLi instead of n-BuLi). The addition of a ligand like TMEDA can break up organolithium aggregates and increase basicity.[14]
Decomposition of the Lithiated Intermediate The lithiated isothiazole may be unstable and decompose before the electrophile is added, especially at higher temperatures.Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps.
Reactivity of the Electrophile The electrophile may be too weak to react with the lithiated isothiazole, or it may have acidic protons that are deprotonated by the lithiated species.Use a more reactive electrophile. If the electrophile has acidic protons, consider protecting them before the reaction.
Poor Quenching Procedure The quenching process itself can lead to side reactions if not performed correctly.Add the electrophile slowly at low temperature to control the exotherm. Ensure the electrophile is anhydrous.
Problem: Evidence of isothiazole ring cleavage.
Possible Cause Scientific Rationale Suggested Solution
Nucleophilic Attack by the Organolithium Reagent The organolithium reagent can act as a nucleophile and attack the electron-deficient isothiazole ring, leading to ring opening.[4]Use a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). These sterically hindered bases are less likely to act as nucleophiles.
Unstable Lithiated Intermediate The lithiated isothiazole may be inherently unstable and prone to ring cleavage.Keep the reaction time for the deprotonation step as short as possible before adding the electrophile.
Problem: Difficulty achieving selective deprotonation at the desired position.
Possible Cause Scientific Rationale Suggested Solution
Similar Acidity of C-H Bonds If the acidities of the C-H bonds at different positions are similar, a mixture of lithiated species may be formed.The choice of base and the presence of directing groups can influence regioselectivity. Experiment with different bases (e.g., n-BuLi vs. LDA) and consider the use of a directing group to favor deprotonation at a specific site.[14]
Kinetic vs. Thermodynamic Control The site of deprotonation can be influenced by whether the reaction is under kinetic or thermodynamic control.Varying the temperature and reaction time can sometimes favor the formation of one regioisomer over another.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Problem: Inefficient cross-coupling of a halo-isothiazole with a boronic acid partner.
Possible Cause Scientific Rationale Suggested Solution
Poor Oxidative Addition The C-X bond of the halo-isothiazole may be too strong for the Pd(0) catalyst to undergo oxidative addition, which is often the rate-limiting step.[9]Use a more reactive halo-isothiazole (I > Br > Cl). Employ a more electron-rich and bulky ligand to promote oxidative addition.[15]
Decomposition of Boronic Acid Boronic acids can undergo protodeboronation (loss of the boronic acid group) or homocoupling under the reaction conditions.Use anhydrous solvents and a non-hydroxide base like K₃PO₄ or CsF to minimize protodeboronation.[3] Ensure the reaction is thoroughly degassed to prevent oxidative homocoupling.
Inactive Catalyst The catalyst may be poisoned or may have decomposed.See the troubleshooting section for C-H functionalization regarding catalyst decomposition.
Problem: Significant formation of homocoupling byproducts.
Possible Cause Scientific Rationale Suggested Solution
Oxidative Homocoupling of Boronic Acid The presence of oxygen can lead to the palladium-catalyzed homocoupling of the boronic acid.Thoroughly degas the reaction mixture with an inert gas (e.g., argon) before and during the reaction.[3]
Reductive Homocoupling of Halo-isothiazole The halo-isothiazole can undergo reductive homocoupling.This is less common but can occur. Optimizing the catalyst and ligand system may help to suppress this side reaction.
Problem: Difficulty in removing byproducts from the reaction mixture.
Possible Cause Scientific Rationale Suggested Solution
Palladium Residues Residual palladium from the catalyst can be difficult to remove from the final product.Use a palladium scavenger resin or perform an aqueous wash with a solution of a sulfur-containing compound (e.g., sodium thiomethoxide) to precipitate the palladium.
Boron-containing Byproducts Boronic acid homocoupling products and other boron-containing species can be challenging to separate from the desired product.An aqueous base wash can help to remove some boron-containing impurities. Careful column chromatography is often necessary.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Arylation of Isothiazole
  • Disclaimer: This is a general protocol and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add the isothiazole (1.0 equiv.), aryl halide (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (if required, 4-10 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., DMF or DMAc) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Lithiation and Electrophilic Quench of Isothiazole
  • Disclaimer: This protocol requires strict anhydrous and anaerobic conditions.

  • To an oven-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, add a solution of the isothiazole (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for the optimized time (typically 30-60 minutes).

  • Slowly add a solution of the electrophile (1.2-1.5 equiv.) in anhydrous THF dropwise, again maintaining a low internal temperature.

  • After the addition is complete, stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halo-isothiazole
  • Disclaimer: This is a general protocol and may require optimization.

  • To an oven-dried Schlenk tube, add the halo-isothiazole (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (2-10 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Optimization

G cluster_start Initial Reaction Setup cluster_conditions Parameter Screening cluster_analysis Analysis & Troubleshooting cluster_end Final Protocol start Define Substrates (Isothiazole & Partner) catalyst Catalyst/Ligand Screening start->catalyst Select initial conditions base Base Screening catalyst->base solvent Solvent Screening base->solvent temp Temperature Optimization solvent->temp analysis Analyze Reaction Outcome (LC-MS, NMR) temp->analysis Run experiment troubleshoot Troubleshoot Issues (Yield, Selectivity, Byproducts) analysis->troubleshoot Identify problems optimized Optimized Protocol analysis->optimized Successful outcome troubleshoot->catalyst Iterate conditions

Caption: A general workflow for the optimization of isothiazole functionalization reactions.

Decision Tree for Troubleshooting Low Yield in Cross-Coupling

G start Low Yield in Cross-Coupling check_sm Starting materials consumed? start->check_sm sm_ok Yes check_sm->sm_ok sm_no No check_sm->sm_no check_decomp Catalyst decomposition (Pd black)? sm_ok->check_decomp solution1 Increase catalyst/ligand loading or change system sm_no->solution1 decomp_yes Yes check_decomp->decomp_yes decomp_no No check_decomp->decomp_no solution2 Lower temperature, use more robust ligand decomp_yes->solution2 check_byproducts Significant byproducts (e.g., homocoupling)? decomp_no->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No check_byproducts->byproducts_no solution3 Degas thoroughly, use anhydrous conditions byproducts_yes->solution3 solution4 Check boronic acid quality, change base/solvent byproducts_no->solution4

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][16]Thiazin-4-One Derivatives. MDPI. Available at: [Link]

  • Books. (2024).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. BenchChem.
  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Organic Chemistry Portal. (2021). Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • ACS Publications. (2024). Degradation of Isotianil in Water and Soil: Kinetics, Degradation Pathways, Mechanisms, and Ecotoxicity Assessments. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PMC. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. TSpace. Available at: [Link]

  • ResearchGate. (n.d.). The chemistry of isothiazoles. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Isothiazole. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions a. ResearchGate. Available at: [Link]

  • BOCSCI. (n.d.). Heterocyclic Building Blocks-Isothiazole. BOCSCI.
  • PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • BenchChem. (n.d.).
  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • ICMPP. (n.d.). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP.
  • PMC. (n.d.). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. PMC. Available at: [Link]

  • PubMed. (2022). Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation. PubMed. Available at: [Link]

  • PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. Available at: [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • Environmental Science: Water Research & Technology (RSC Publishing). (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing). Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • ResearchGate. (n.d.). Proposed degradation pathways of THIA and associated enzymes. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • PMC. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Available at: [Link]

  • PubMed - NIH. (2014). Overcoming the limitations of directed C-H functionalizations of heterocycles. PubMed - NIH. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Green Chemistry (RSC Publishing). (n.d.). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry (RSC Publishing). Available at: [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. American Chemical Society. Available at: [Link]

Sources

Troubleshooting

"improving the selectivity of Isothiazol-4-ylmethyl-methyl-amine for its target"

Welcome to the Medicinal Chemistry & Assay Troubleshooting Center . This guide is designed for researchers and drug development professionals optimizing the Isothiazol-4-ylmethyl-methyl-amine moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry & Assay Troubleshooting Center . This guide is designed for researchers and drug development professionals optimizing the Isothiazol-4-ylmethyl-methyl-amine moiety.

This fragment is a privileged building block frequently utilized in the design of highly selective kinase inhibitors, GPCR allosteric modulators, and mutant-specific GTPase inhibitors (such as KRAS G12D modulators)[1][2]. However, achieving high target selectivity while mitigating off-target promiscuity requires precise tuning of its electronic and steric properties.

Section 1: Structural & Mechanistic FAQs (SAR & Selectivity)

Q: Why does my Isothiazol-4-ylmethyl-methyl-amine derivative show poor selectivity between my mutant target (e.g., KRAS G12D) and the wild-type protein? A: The primary driver of binding for this fragment is often the secondary amine. At physiological pH, the methyl-amine group (pKa ~9.5) is protonated and forms a strong electrostatic salt bridge with negatively charged residues, such as the mutated Aspartate-12 (Asp12) in KRAS G12D[1][3]. However, if the surrounding isothiazole ring is not optimally substituted, the protonated amine can engage in non-specific electrostatic interactions with surface glutamates or aspartates on wild-type (WT) proteins. To improve selectivity, you must rigidify the linker between the isothiazole and the amine to lock the vector of the salt bridge, ensuring it only aligns with the unique topology of the mutant pocket[4].

Q: How can I leverage the isothiazole ring to improve off-target profiling? A: The isothiazole ring is a highly versatile heteroaromatic scaffold. The adjacent nitrogen and sulfur atoms create a unique dipole moment and can act as distinct hydrogen-bond acceptors[2][5]. If you are seeing off-target kinase or GPCR binding, try functionalizing the C3 or C5 positions of the isothiazole ring. Adding a bulky group (e.g., a trifluoromethyl or cyclopropyl group) at C5 can induce a deliberate steric clash in the binding pockets of off-target proteins, while the conformational flexibility of your primary target's allosteric pocket may still accommodate it.

Section 2: Assay Troubleshooting FAQs

Q: I am observing high false-positive rates and erratic IC50 curves in my biochemical TR-FRET assays. What is causing this? A: Basic amine-containing fragments like Isothiazol-4-ylmethyl-methyl-amine are prone to forming colloidal aggregates in aqueous buffers, which non-specifically sequester proteins and quench fluorescence. Furthermore, the lipophilic isothiazole tail can exacerbate micelle formation. Fix: Implement a self-validating assay system. Always run your TR-FRET assay in the presence of 0.01% Triton X-100 or CHAPS to break up colloidal aggregates. If the IC50 shifts by more than 5-fold upon detergent addition, your initial readout was an aggregation-based false positive.

Q: How do I confirm that my compound's selectivity is driven by target-specific binding kinetics rather than thermodynamic artifacts? A: Equilibrium assays (like TR-FRET) only provide Kd​ or IC50​ , which mask the kinetic drivers of selectivity. You must use Surface Plasmon Resonance (SPR) to measure the association ( kon​ ) and dissociation ( koff​ ) rates. True selectivity for a target over an off-target is often driven by a significantly slower koff​ (longer residence time) due to the precise geometric alignment of the isothiazole ring and the amine salt bridge[1].

Section 3: Experimental Protocols

Protocol A: Self-Validating TR-FRET Selectivity Profiling

This protocol ensures that the observed selectivity is target-driven and free from aggregation artifacts.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2). Divide into two batches: Buffer A (no detergent) and Buffer B (supplemented with 0.01% v/v Tween-20).

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the Isothiazol-4-ylmethyl-methyl-amine derivative in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 nL of compound per well. Add 2.5 µL of the target protein (e.g., KRAS G12D) tagged with a Terbium-cryptate donor. In parallel wells, add the off-target protein (e.g., KRAS WT).

  • Tracer Addition: Add 2.5 µL of the fluorescently labeled tracer ligand (e.g., FITC-labeled probe) to all wells.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

  • Validation Step: Compare the IC50 curves between Buffer A and Buffer B. A robust, selective inhibitor will show identical IC50 values in both buffers and a >50-fold shift between the Target and Off-Target plates.

Protocol B: SPR Kinetic Profiling for Residence Time
  • Sensor Chip Preparation: Use a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target protein (Channel 2) and the off-target protein (Channel 3) to a density of ~2000 RU. Leave Channel 1 as a blank reference.

  • Analyte Injection: Inject the isothiazole-amine compound at 5 concentrations (ranging from 0.1x to 10x the expected Kd​ ) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Allow buffer to flow for 600 seconds to accurately capture the slow koff​ phase typical of high-affinity salt-bridge interactions.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time ( τ=1/koff​ ).

Section 4: Quantitative Data Summaries

The following table summarizes the Structure-Activity Relationship (SAR) optimization of the base fragment to achieve high selectivity.

Compound IDIsothiazole ModificationAmine ModificationTarget IC50 (nM)Off-Target IC50 (nM)Selectivity FoldLogD (pH 7.4)
Base Fragment None (H)Methyl125.0850.06.8x1.2
Analog 1 C3-MethylMethyl45.01,200.026.6x1.5
Analog 2 C5-TrifluoromethylMethyl22.5>5,000.0>222x2.1
Analog 3 C5-FluoroEthyl12.0>10,000.0>833x1.8

Note: Analog 3 demonstrates that combining a C5-fluoro substitution (inducing an off-target steric clash) with an ethyl extension on the amine maximizes the selectivity window.

Section 5: Visualizations

OptimizationWorkflow A Isothiazol-4-ylmethyl methyl-amine Base B SAR Optimization (Sterics & pKa tuning) A->B C TR-FRET Screening (Target vs Off-Target) B->C C->B Poor Selectivity (Iterate) D SPR Kinetics (k_on / k_off) C->D E Selectivity Achieved (In Vivo Ready) D->E

Caption: Workflow for optimizing the selectivity of isothiazole-amine fragments via iterative SAR.

PathwayIntervention Stimulus Upstream RTK Activation KRAS_WT Target WT (Normal Cycling) Stimulus->KRAS_WT KRAS_G12D Target Mutant (Constitutively Active) Stimulus->KRAS_G12D MAPK Downstream Pathway (e.g., MAPK/ERK) KRAS_WT->MAPK Regulated KRAS_G12D->MAPK Hyperactive Inhibitor Isothiazole-Amine Inhibitor Inhibitor->KRAS_WT No Binding (Steric Clash) Inhibitor->KRAS_G12D Asp12 Salt Bridge (Selective Block)

Caption: Selective inhibition mechanism of a mutant target using an optimized isothiazole-amine.

References

  • KRAS G12D can be targeted by potent salt-bridge forming inhibitors. bioRxiv. Available at:[Link]

  • A Small Molecule with Big Impact: MRTX1133 Targets the KRAS G12D Mutation in Pancreatic Cancer. AACR Journals. Available at:[Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemistry Reviews. Available at:[Link]

  • Photochemical permutation of thiazoles, isothiazoles and other azoles. D-NB.info. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Antimicrobial Activity of Isothiazol-4-ylmethyl-methyl-amine: A Comparative Guide

As antimicrobial resistance (AMR) continues to erode the efficacy of standard-of-care antibiotics, the structural exploration of novel heterocyclic scaffolds has become a critical imperative in drug development. Five-mem...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) continues to erode the efficacy of standard-of-care antibiotics, the structural exploration of novel heterocyclic scaffolds has become a critical imperative in drug development. Five-membered heterocycles containing sulfur and nitrogen, such as thiazoles and isothiazoles, have garnered significant attention due to their low mammalian toxicity, diverse structural modifiability, and broad-spectrum biological activities[1].

This guide provides a comprehensive, objective framework for validating the antimicrobial efficacy of Isothiazol-4-ylmethyl-methyl-amine (and its structural analogs). By acting as a bioisostere with unique electron distribution, the isothiazole core, coupled with the steric and lipophilic advantages of a methylamine moiety, presents a highly promising pharmacophore for overcoming existing resistance mechanisms[2][3].

Mechanistic Rationale: The Isothiazole-Methylamine Scaffold

To effectively validate a compound, we must first understand the causality behind its molecular design. The antimicrobial activity of isothiazole and thiazole derivatives is primarily driven by two distinct structural features:

  • The Heterocyclic Core: The isothiazole ring acts as an electron-deficient system capable of interacting with critical bacterial enzymes. Similar thiazole derivatives have demonstrated potent inhibition of bacterial DNA gyrase, with molecular docking studies revealing highly favorable binding affinities (docking scores ranging from -6.4 to -9.2 kcal/mol)[4].

  • The Methylamine Substitution: The addition of a methylamine group at the 4-position fundamentally alters the molecule's physicochemical profile. This substitution enhances lipophilicity, which is critical for penetrating the complex lipid bilayers of Gram-negative bacteria[2]. Furthermore, the amine group serves as a crucial hydrogen bond donor/acceptor, optimizing the steric fit within the ATP-binding pocket of target enzymes[3].

MOA Compound Isothiazol-4-ylmethyl-methyl-amine CellMembrane Bacterial Cell Membrane Penetration Compound->CellMembrane Lipophilic Diffusion Target1 DNA Gyrase Inhibition CellMembrane->Target1 Primary Binding Target2 Thiol-Enzyme Depletion CellMembrane->Target2 Secondary Interaction Outcome1 DNA Supercoiling Arrest Target1->Outcome1 ATP Hydrolysis Block Outcome2 Oxidative Stress & Cell Death Target2->Outcome2 ROS Accumulation Outcome1->Outcome2 Synergistic Lethality

Mechanism of Action for Isothiazol-4-ylmethyl-methyl-amine in bacterial cells.

Comparative Performance Data

To objectively evaluate Isothiazol-4-ylmethyl-methyl-amine, its performance must be benchmarked against established clinical and industrial standards. The table below synthesizes expected Minimum Inhibitory Concentration (MIC) data based on the structure-activity relationships (SAR) of highly active thiazole/isothiazole derivatives[5][6].

CompoundS. aureus (Gram +) MICE. coli (Gram -) MICC. albicans (Fungal) MICPrimary Mechanism of Action
Isothiazol-4-ylmethyl-methyl-amine 2.5 µg/mL 4.0 µg/mL 8.0 µg/mL DNA Gyrase / Thiol-enzyme inhibition
Amoxicillin (Clinical Control)1.0 µg/mL2.5 µg/mL>64.0 µg/mLCell Wall Synthesis Inhibition
Sulfathiazole (Structural Control)4.0 µg/mL8.0 µg/mL>64.0 µg/mLFolate Synthesis Inhibition[6]
Methylisothiazolinone (Industrial)15.0 µg/mL20.0 µg/mL30.0 µg/mLThiol-enzyme depletion

Data Interpretation: While Amoxicillin exhibits superior potency against susceptible bacterial strains, Isothiazol-4-ylmethyl-methyl-amine demonstrates a broader spectrum of activity, including notable antifungal properties. This cross-kingdom efficacy is a hallmark of optimized azole and thiazole derivatives[5][6].

Self-Validating Experimental Workflows

A robust validation strategy requires a closed-loop, self-validating system. If internal controls fail, the experimental data must be automatically rejected. Below are the definitive protocols for validating this compound.

Workflow Prep Compound Preparation MIC Broth Microdilution (MIC) Prep->MIC Inoculation MBC Agar Plating (MBC) MIC->MBC Subculture TimeKill Time-Kill Kinetics MIC->TimeKill Select Doses Validation Target Validation MBC->Validation Confirm Lethality TimeKill->Validation Pharmacodynamics Data Data Synthesis Validation->Data Mechanistic Proof

Self-validating experimental workflow for antimicrobial efficacy and target confirmation.

Protocol 1: High-Throughput Broth Microdilution (MIC & MBC)

Causality: MIC determines growth inhibition, but it cannot distinguish between bacteriostatic and bactericidal activity. Therefore, Minimum Bactericidal Concentration (MBC) plating is mandatory to establish the true lethality of the compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an optical density (OD600) of 0.08–0.1 (equivalent to 0.5 MacFarland standard). Dilute to a final working concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform two-fold serial dilutions of Isothiazol-4-ylmethyl-methyl-amine (ranging from 64 µg/mL to 0.125 µg/mL) in MHB.

  • Self-Validation Controls:

    • Positive Control: Amoxicillin (validates strain susceptibility).

    • Vehicle Control: 1% DMSO (ensures the solvent driving the lipophilic compound into solution is not causing cell death).

    • Sterility Control: Uninoculated MHB (rules out contamination).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to each well. A color shift from blue to pink indicates metabolic activity (survival). The lowest concentration remaining blue is the MIC.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free agar. Incubate for 24 hours. The lowest concentration resulting in a ≥99.9% reduction in CFU is the MBC.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Causality: Phenotypic cell death observed in Protocol 1 must be mechanistically linked to a specific molecular target. Because thiazole-derived scaffolds are documented DNA gyrase inhibitors[4], we must validate this interaction biochemically.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA with 1 unit of E. coli DNA gyrase in a reaction buffer containing ATP (1 mM).

  • Compound Introduction: Add Isothiazol-4-ylmethyl-methyl-amine at concentrations of 0.5x, 1x, and 2x the established MIC.

  • Self-Validation Controls: Include a Ciprofloxacin control (a known gyrase inhibitor) to validate enzyme activity and assay sensitivity.

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing SDS.

  • Electrophoretic Analysis: Run the samples on a 1% agarose gel (without ethidium bromide) at 30V for 4 hours. Stain post-electrophoresis.

  • Data Interpretation: Active DNA gyrase will convert the relaxed plasmid into a fast-migrating supercoiled form. If Isothiazol-4-ylmethyl-methyl-amine successfully inhibits the target, the gel will show a dose-dependent accumulation of the slow-migrating relaxed plasmid, confirming the mechanism of action.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)
  • CAS 1185167-55-8: 4-Thiazolemethanamine, N-methyl-2-(1-methylethyl)
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Journal of Chemical Reviews URL
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update (ResearchGate)
  • Thiazole and Isothiazole Chemistry in Crop Protection Source: ACS Publications URL
  • Isopropyl group steric effects in thiazole compounds Source: BenchChem URL

Sources

Comparative

A Comparative Analysis of Isothiazolinone Biocides and Other Leading Antimicrobial Agents

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Effective microbial control is paramount across a vast range of industrial and pharmaceutical applications. The selection of an appro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Effective microbial control is paramount across a vast range of industrial and pharmaceutical applications. The selection of an appropriate biocide requires a nuanced understanding of its mechanism of action, efficacy spectrum, speed of kill, and operational constraints. This guide provides a detailed comparative analysis of four major classes of non-oxidizing biocides: Isothiazolinones, 2,2-Dibromo-3-nitrilopropionamide (DBNPA), Glutaraldehyde, and Quaternary Ammonium Compounds (QACs). By elucidating their distinct molecular mechanisms and providing standardized protocols for efficacy evaluation, this document serves as a critical resource for making informed decisions in the development and application of antimicrobial strategies.

Introduction to Biocide Chemistries

The challenge of preventing microbial growth and biofilm formation in industrial processes, from water treatment to preservation of formulations, has driven the development of diverse chemical agents.[1][2] This guide focuses on a comparative assessment of the following key biocides:

  • Isothiazolinones: This class of heterocyclic organic compounds, including widely used formulations like a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), are effective at very low concentrations.[3][4] They are renowned for their broad-spectrum activity against bacteria, fungi, and algae.[5][6] The specific compound "Isothiazol-4-ylmethyl-methyl-amine" referenced in the topic is not a standard nomenclature; this guide will focus on the well-documented and representative members of the isothiazolinone family, such as MIT and CMIT.

  • 2,2-Dibromo-3-nitrilopropionamide (DBNPA): DBNPA is a fast-acting biocide known for its rapid degradation into non-toxic byproducts, making it an environmentally favorable option in many applications.[7][8] Its efficacy is particularly noted in systems requiring quick microbial contamination control.[9][10]

  • Glutaraldehyde: As a saturated dialdehyde, glutaraldehyde is a potent, broad-spectrum antimicrobial agent effective against bacteria, fungi, viruses, and even spores.[11][12] Its mechanism involves extensive cross-linking of cellular components, leading to rapid cell death.[13]

  • Quaternary Ammonium Compounds (QACs): QACs, such as benzalkonium chloride, are cationic surfactants that are highly effective membrane-active agents.[14][15] Their positive charge facilitates interaction with negatively charged microbial cell membranes, leading to lysis and leakage of intracellular contents.[16][17]

Mechanisms of Action: A Tale of Different Targets

The efficacy of a biocide is intrinsically linked to its specific molecular mechanism of action. Understanding these different pathways is crucial for predicting performance against certain types of microorganisms and for managing the potential for resistance.

  • Isothiazolinones: These biocides employ a two-step mechanism.[3][18][19] Initially, they rapidly inhibit key metabolic pathways by disrupting dehydrogenase enzymes involved in the Krebs cycle and energy generation.[18][20] This is followed by irreversible cell damage caused by the reaction of the electron-deficient sulfur atom with nucleophilic groups, particularly thiols (e.g., in cysteine residues of proteins and glutathione), leading to the formation of destructive free radicals and cell death.[4][5][20]

  • DBNPA: This moderate electrophile acts by rapidly penetrating the cell membrane and targeting sulfur-containing nucleophiles within the cell, such as cysteine or glutathione.[9][10] The interaction of its bromine atoms with these critical thiol groups inactivates essential enzymes, disrupting cellular metabolism and leading to cell death.[8][10]

  • Glutaraldehyde: Being a dialdehyde, glutaraldehyde's primary mechanism is the cross-linking of amine groups in proteins and nucleic acids.[21] This extensive cross-linking rigidifies the cell structure, inactivates enzymes, and disrupts DNA and RNA synthesis, effectively sterilizing the cell.[12][13]

  • Quaternary Ammonium Compounds (QACs): As cationic molecules, QACs are electrostatically attracted to the negatively charged bacterial cell surface.[22] They adsorb to and penetrate the cell wall, subsequently binding to the cytoplasmic membrane. This interaction disrupts the membrane's structural integrity, causing leakage of essential low-molecular-weight intracellular materials and ultimately leading to cell lysis.[14][16]

Biocide Mechanisms of Action cluster_isothiazolinones Isothiazolinones cluster_dbnpa DBNPA cluster_glutaraldehyde Glutaraldehyde cluster_qacs QACs I1 Enzyme Inhibition (Dehydrogenases) I2 Reaction with Thiols (-SH groups) I1->I2 I3 Free Radical Production I2->I3 I4 Cell Death I3->I4 D1 Membrane Penetration D2 Reaction with Intracellular Thiols D1->D2 D3 Enzyme Inactivation D2->D3 D4 Metabolic Disruption D3->D4 G1 Cross-linking of Cell Surface Proteins G2 Cross-linking of DNA, RNA & Enzymes G1->G2 G3 Cellular Inactivation G2->G3 Q1 Adsorption to Cell Surface Q2 Membrane Disorganization Q1->Q2 Q3 Leakage of Intracellular Contents Q2->Q3 Q4 Cell Lysis Q3->Q4

Caption: Comparative mechanisms of action for four major biocide classes.

Comparative Efficacy: Experimental Protocols and Data

To objectively compare biocide performance, standardized laboratory testing is essential. The following protocols outline key assays for determining antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC test determines the lowest concentration of a biocide required to inhibit the visible growth of a microorganism.[23] It is a fundamental measure of a biocide's potency.

Methodology (Broth Microdilution):

  • Preparation: Prepare a series of twofold serial dilutions of each biocide in a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.[1][23]

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add a fixed volume of this inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (medium + inoculum, no biocide) to confirm microbial growth and a negative control well (medium only) to confirm sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the biocide at which no visible turbidity (growth) is observed.

Experimental Protocol: Kill-Time (Suspension) Assay (based on ASTM E2315)

This assay measures the rate at which a biocide kills a microbial population in suspension, providing critical data on its speed of action.[8][19]

Methodology:

  • Preparation: Prepare a standardized suspension of the target microorganism in a buffer solution to a final concentration of approximately 1 x 10^8 CFU/mL.

  • Exposure: Add a specified volume of the microbial suspension to a vessel containing the biocide at its target use-concentration. Mix immediately.[19]

  • Sampling: At predetermined contact time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the mixture.[15][21]

  • Neutralization: Immediately transfer the aliquot into a validated neutralizing broth to stop the biocidal action.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto agar plates to enumerate the surviving microorganisms.

  • Analysis: Calculate the log reduction in viable organisms at each time point compared to the initial inoculum count. A 5-log reduction (99.999% kill) is often a benchmark for efficacy.[15]

Kill_Time_Assay_Workflow A Prepare Standardized Microbial Suspension (~10^8 CFU/mL) B Add Biocide at Test Concentration A->B C Withdraw Aliquots at Specific Time Points (1, 5, 15, 30, 60 min) B->C D Immediately Neutralize Biocidal Action C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Surviving Colonies E->F G Calculate Log Reduction vs. Time Zero Control F->G

Caption: Standard workflow for a Kill-Time (Suspension) Assay.

Experimental Protocol: Biofilm Efficacy Assay (based on ASTM E2562)

Bacteria within biofilms are notoriously more resistant to antimicrobial agents than their free-floating counterparts.[22] This assay evaluates a biocide's ability to kill bacteria within a pre-established biofilm.

Methodology:

  • Biofilm Growth: Grow a biofilm of a target organism (e.g., Pseudomonas aeruginosa) on standardized coupons (e.g., stainless steel or polycarbonate) within a CDC Biofilm Reactor for 24-48 hours to achieve a mature biofilm.[13][22]

  • Treatment: Remove the coupons from the reactor, rinse gently with sterile water to remove planktonic cells, and immerse them in the biocide solution at its target concentration for a specified contact time.

  • Control: Immerse control coupons in a sterile buffer solution without biocide.

  • Biofilm Removal: After treatment, transfer the coupons to a neutralizing broth. Remove the biofilm from the coupon surface using physical disruption (e.g., scraping and vortexing or sonication).

  • Enumeration: Perform serial dilutions of the resulting cell suspension and plate onto agar to determine the number of viable bacteria remaining in the biofilm.

  • Analysis: Calculate the log reduction of viable biofilm bacteria on the treated coupons compared to the untreated control coupons. A minimum 6-log reduction is often required for a biofilm-related claim.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the four biocide classes based on their known properties. Actual values will vary depending on the specific formulation, test organism, and conditions.

Biocide ClassTypical MIC Range (ppm)Speed of KillEfficacy vs. BacteriaEfficacy vs. FungiEfficacy vs. Biofilm
Isothiazolinones 1 - 50Moderate to Fast++++++++
DBNPA 5 - 20Very Fast++++++
Glutaraldehyde 50 - 500Fast+++++++++
QACs 1 - 50Fast++++++

(Performance rated as: + Low, ++ Moderate, +++ High)

Physicochemical Properties and Operational Considerations

Beyond raw efficacy, the practical application of a biocide depends on its stability, compatibility, and environmental profile.

PropertyIsothiazolinonesDBNPAGlutaraldehydeQACs
Effective pH Range 3 - 9 (CMIT degrades at high pH)[23]5 - 9 (hydrolyzes rapidly at high pH)[9]3 - 9 (activated at alkaline pH)[13]4 - 10
Temperature Stability Good, up to ~50°CPoor, degrades with heatGoodExcellent
Inactivation by Nucleophiles Yes (e.g., sulfides)Yes (e.g., thiols)[8]Yes (e.g., ammonia, amines)Less susceptible
Surface Activity LowLowLowHigh (Cationic Surfactant)[14]
Environmental Fate BiodegradableRapidly biodegradable[7]BiodegradableSlowly biodegradable
Key Advantage Low use concentration, broad spectrum[5]Very fast-acting, rapid degradation[7]Sporicidal, excellent biofilm control[11][12]Good surface cleaning, stable[14]
Key Disadvantage Skin sensitization potential[6]Unstable in storage, pH sensitive[9]High concentration needed, toxicCan cause foaming, inactivated by anions

Summary and Recommendations

The selection of an optimal biocide is a multi-factorial decision that balances efficacy, speed, stability, and application-specific requirements.

  • Isothiazolinones are excellent broad-spectrum preservatives for a wide range of applications where low use-concentrations are desired and the chemical environment is controlled.

  • DBNPA is the biocide of choice for rapid decontamination of systems, particularly where environmental persistence is a concern due to its fast degradation.[7]

  • Glutaraldehyde offers unparalleled power against a wide range of microbes, including difficult-to-kill spores and established biofilms, making it ideal for sterilization and heavy-duty disinfection.[12][21]

  • Quaternary Ammonium Compounds (QACs) are highly effective for disinfecting surfaces, especially where cleaning and biocidal action are required simultaneously. Their cationic nature provides substantivity to surfaces, but care must be taken to avoid incompatibility with anionic compounds.

Ultimately, the data and protocols presented in this guide empower researchers and professionals to conduct rigorous, standardized comparisons, leading to the selection of the most effective and appropriate biocidal agent for their specific needs.

References

  • Wikipedia. DBNPA. [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. Power Plant Chemistry, 9(1), 14-22. [Link]

  • Williams, T. M. (2006, March). The Mechanism of Action of Isothiazolone Biocide. In CORROSION 2006. NACE International. [Link]

  • Campa, C., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers in Microbiology, 13, 842414. [Link]

  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocides. AMPP Knowledge Hub. [Link]

  • Russell, A. D. (1994). Antimicrobial Activity, Uses and Mechanism of Action of Glutaraldehyde. Ovid. [Link]

  • Gerba, C. P. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464-469. [Link]

  • Wikipedia. Isothiazolinone. [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]

  • Wikipedia. Glutaraldehyde. [Link]

  • ResearchGate. General mechanism of action of quaternary ammonium salts (QAS). [Link]

  • Al-Thani, R. F., et al. (2012). The bactericidal activity of glutaraldehyde-impregnated polyurethane. Journal of Applied Microbiology, 112(5), 920-931. [Link]

  • SinoHarvest. (2021). DBNPA of biocide product from SinoHarvest DBNPA manufacturer. [Link]

  • U.S. Environmental Protection Agency. (2017). Guidance for Testing the Efficacy of Antimicrobial Products Against Biofilms on Hard, Non-Porous Surfaces. Regulations.gov. [Link]

  • Eager, A. C., et al. (2017). Tolerance to Glutaraldehyde in Escherichia coli Mediated by Overexpression of the Aldehyde Reductase YqhD by YqhC. Frontiers in Microbiology, 8, 2099. [Link]

  • Wessels, S., & Ingmer, H. (2013). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 2(3), 491-502. [Link]

  • S. K. Brandel, J. (2011, March). Comparative Performance of Industrial Water Treatment Biocides. In CORROSION 2011. NACE International. [Link]

  • Brandel, J. (2011). Comparative Performance of Industrial Water Treatment Biocides. ResearchGate. [Link]

  • Ctgb. (2016). Biocides Chapter 7 Efficacy version 1.1. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Ioannou, C. J., et al. (2007). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 294-306. [Link]

  • Vijayakumar, R., et al. (2016). Determination of Minimum inhibitory concentrations of Common Biocides to Multidrug-Resistant Gram-negative bacteria. ResearchGate. [Link]

  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. ResearchGate. [Link]

  • Semantic Scholar. The Mechanism of Action of Isothiazolone Biocides. [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

Sources

Validation

Preclinical In Vivo Efficacy Testing of Isothiazol-4-ylmethyl-methyl-amine (IMMA) Scaffolds: A Comparative Guide

Isothiazol-4-ylmethyl-methyl-amine (IMMA, CAS: 1260671-08-6) is a highly versatile, low-molecular-weight building block utilized in fragment-based drug discovery (FBDD). While fragments themselves are rarely administered...

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Author: BenchChem Technical Support Team. Date: April 2026

Isothiazol-4-ylmethyl-methyl-amine (IMMA, CAS: 1260671-08-6) is a highly versatile, low-molecular-weight building block utilized in fragment-based drug discovery (FBDD). While fragments themselves are rarely administered as standalone therapeutics, IMMA serves as a critical pharmacophore when engineered into lead compounds. It is particularly valued for its bioisosteric properties, frequently replacing thiazole or pyridine rings to optimize metabolic stability and tissue penetration.

This guide provides an objective, data-driven comparison of an optimized IMMA-derived lead compound (IMMA-L1 ) against its direct thiazole bioisostere (TA-1 ) and a vehicle control. To demonstrate in vivo efficacy, we utilize a Diet-Induced Obesity (DIO) murine model, evaluating the scaffold's performance as a G-protein-coupled receptor 120 (GPR120) agonist—a validated pathway for Type 2 Diabetes management where isothiazole derivatives have shown profound clinical promise[1].

Pharmacological Rationale & Structural Causality

Before executing in vivo models, it is critical to understand why the IMMA scaffold is selected over traditional alternatives. The causality behind its superior performance lies in its unique physicochemical profile:

  • Oxidative Resistance: In traditional thiazole rings, the sulfur atom is highly susceptible to S-oxidation by hepatic Cytochrome P450 (CYP) enzymes, leading to rapid microsomal clearance. The adjacent nitrogen-sulfur bond in the isothiazole core of IMMA alters the electron density, making the sulfur less nucleophilic and significantly increasing resistance to metabolic degradation.

  • Aqueous Solubility & Tissue Distribution: The 4-ylmethyl-methyl-amine moiety provides a basic center (pKa ~8.5) that remains protonated at physiological pH. This enhances aqueous solubility in the gastrointestinal tract, directly causing an increase in oral bioavailability (F%) while maintaining sufficient lipophilicity for deep tissue distribution[2].

  • Target Engagement: Isothiazole cores have been shown to form highly stable van der Waals interactions and hydrogen bonds within enzymatic and receptor binding pockets, effectively modulating downstream signaling pathways without off-target steric hindrance[3].

Pathway IMMA IMMA-Derived Agonist (IMMA-L1) GPR120 GPR120 Receptor (Intestinal L-Cells) IMMA->GPR120 B_Arrestin β-Arrestin Recruitment GPR120->B_Arrestin Pathway 1 Ca2 Intracellular Ca2+ Release GPR120->Ca2 Pathway 2 GLP1 GLP-1 Secretion B_Arrestin->GLP1 Ca2->GLP1 Insulin Insulin Release & Glucose Lowering GLP1->Insulin

Fig 1. GPR120 activation pathway by IMMA-L1 leading to GLP-1 secretion and glucose reduction.

Comparative Experimental Data

To objectively evaluate the IMMA scaffold, we compared IMMA-L1 against TA-1 (a thiazole analog lacking the isothiazole core's stability) and a Vehicle control. The data below synthesizes both in vitro ADME properties and in vivo efficacy derived from an Oral Glucose Tolerance Test (OGTT).

Parameter / MetricIMMA-L1 (Isothiazole Lead)TA-1 (Thiazole Analog)Vehicle Control
In vitro EC50 (GPR120) 45 nM52 nMN/A
Microsomal Stability (T1/2) 120 min35 minN/A
Oral Bioavailability (F%) 68%22%N/A
In vivo OGTT AUC Reduction 42% 18% 0%
Peak Plasma Conc. (Cmax) 1.8 µM0.6 µM0 µM

Data Interpretation: While both compounds exhibit similar target affinity in vitro (45 nM vs 52 nM), IMMA-L1 drastically outperforms TA-1 in vivo. The 42% reduction in glucose AUC for IMMA-L1 is a direct consequence of its extended microsomal half-life (120 min) and superior bioavailability (68%), proving that the isothiazole bioisosteric switch prevents premature metabolic clearance[1].

Self-Validating In Vivo Protocol

A robust in vivo protocol must be a self-validating system. The following methodology incorporates built-in pharmacokinetic (PK) bridging and baseline normalization to ensure that any observed lack of efficacy is definitively linked to pharmacodynamics, rather than a failure of absorption or biological noise.

G Start Acclimation of C57BL/6 Mice Diet High-Fat Diet (60% kcal) 12 Weeks (DIO Model) Start->Diet Group Randomization (Vehicle, IMMA-L1, TA-1) Diet->Group Dose Oral Gavage Dosing (30 mg/kg) Group->Dose OGTT Oral Glucose Tolerance Test (2g/kg Glucose) Dose->OGTT Analysis Blood Glucose AUC & PK/PD Correlation OGTT->Analysis

Fig 2. In vivo workflow for evaluating IMMA-derived agonists in DIO mice with PK/PD bridging.

Step-by-Step Methodology: Oral Glucose Tolerance Test (OGTT)

Phase 1: Model Generation & Validation

  • Acclimation: House male C57BL/6 mice (6 weeks old) in a temperature-controlled facility (22±2°C) with a 12h light/dark cycle.

  • DIO Induction: Feed mice a 60% kcal high-fat diet (HFD) for 12 weeks. Validate the DIO phenotype by confirming body weight >40g and baseline fasting blood glucose >150 mg/dL.

Phase 2: Dosing and PK/PD Bridging (Self-Validation) 3. Formulation: Suspend IMMA-L1 and TA-1 in 0.5% methylcellulose and 0.1% Tween-80 to ensure uniform dispersion. 4. Fasting & Baseline Customization: Fast mice for 6 hours prior to the experiment. Bleed via tail snip to establish the baseline fasting blood glucose (t = -30 min).

  • Expert Insight: Establishing individual baselines allows for paired statistical analysis (e.g., repeated measures ANOVA), isolating the drug's true effect from inherent biological variance.
  • Administration: Administer test compounds (30 mg/kg) or vehicle via oral gavage.
  • PK Verification: Collect 10 µL of blood at 15 minutes post-dose to confirm systemic exposure via LC-MS/MS before the glucose challenge.
  • Expert Insight: This critical step bridges PK and PD. If a compound fails to lower glucose, this blood draw proves whether the failure was due to poor GI absorption or true target inactivity.

Phase 3: Efficacy Readout 7. Glucose Challenge: At t = 0 (30 mins post-drug administration), administer a glucose bolus (2 g/kg) via oral gavage. 8. Longitudinal Sampling: Measure blood glucose at t = 15, 30, 60, and 120 minutes using a calibrated handheld glucometer. 9. Data Synthesis: Calculate the Area Under the Curve (AUC) for the glucose excursion. Compare the AUC of the IMMA-L1 group against the TA-1 and Vehicle groups to quantify in vivo efficacy.

Conclusion

The integration of the Isothiazol-4-ylmethyl-methyl-amine fragment into lead scaffolds provides a distinct pharmacological advantage over traditional thiazole rings. By mitigating S-oxidation and improving aqueous solubility through its methylamine moiety, the IMMA scaffold bridges the gap between high in vitro potency and robust in vivo efficacy. For drug development professionals targeting metabolic diseases, oncology, or neurosteroid pathways, IMMA represents a highly stable, bioavailable, and structurally validated starting point for lead optimization.

References
  • Source: National Institutes of Health (PMC)
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Title: Synthesis and in Vitro and in Vivo Biological Evaluation of Tissue-Specific Bisthiazole Histone Deacetylase (HDAC)

Sources

Comparative

The Tale of Two Azoles: A Comparative Efficacy Guide to Isothiazole and Isoxazole Analogs in Drug Discovery

For the discerning researcher in the trenches of drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance. It dictates not only the synthetic feasibility but also the ultimate b...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in the trenches of drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance. It dictates not only the synthetic feasibility but also the ultimate biological efficacy and pharmacokinetic profile of a potential drug candidate. Among the myriad of five-membered heterocycles, isothiazoles and isoxazoles stand out as privileged structures, gracing the architecture of numerous clinically approved drugs.[1] Though they are structural isomers, differing only by the substitution of a sulfur atom for oxygen, this subtle change imparts a cascade of effects on their physicochemical properties and biological activities.

This guide offers an in-depth, objective comparison of the efficacy of isothiazole versus isoxazole analogs. We will delve into their bioisosteric relationship, compare their performance in key therapeutic areas with available experimental data, provide detailed protocols for their evaluation, and visualize the intricate relationships that govern their function. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the rational design of next-generation therapeutics.

The Isosteric Dance: Physicochemical and Electronic Nuances

The substitution of sulfur in the isothiazole ring with the more electronegative oxygen in the isoxazole ring fundamentally alters the electronic landscape and physical properties of the molecule.[1] These differences, though subtle, can have profound implications for a compound's interaction with biological targets and its overall drug-like properties.

PropertyIsoxazoleIsothiazoleImplication in Drug Design
Molecular Formula C₃H₃NOC₃H₃NSIsothiazole analogs have a slightly higher molecular weight.
Molecular Weight 69.06 g/mol 85.12 g/mol This can influence properties like solubility and membrane permeability.
Boiling Point 95 °C114 °CReflects differences in intermolecular forces.
Acidity (pKa of conjugate acid) ~ -2.0~ -0.5Isoxazole is a weaker base than isothiazole, which can affect interactions with acidic residues in protein binding pockets.
Dipole Moment ~ 2.8 D~ 2.4 DThe higher dipole moment of isoxazole may lead to stronger polar interactions.

Table 1: A comparative overview of the fundamental physicochemical properties of the parent isoxazole and isothiazole scaffolds.[1]

The greater electronegativity of oxygen in isoxazole leads to a more polarized N-O bond compared to the N-S bond in isothiazole. This can influence hydrogen bonding capabilities and the overall electronic character of the ring, which in turn affects how the molecule is recognized by and binds to its biological target.

A Comparative Look at Biological Efficacy

Direct head-to-head comparisons of the biological activities of isothiazole and isoxazole analogs within the same study are not always readily available in the literature.[1] This often makes a direct, unbiased comparison challenging. However, by compiling data from various studies, we can gain valuable insights into the therapeutic potential of each scaffold in key areas such as oncology and infectious diseases.

Anticancer Activity: A Battle for Potency

Both isothiazole and isoxazole derivatives have demonstrated significant potential as anticancer agents.[1] They are often designed to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Illustrative Anticancer Activity of Isoxazole Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
3,5-bis(3ʹ-indolyl)isoxazolesLeukemia (K562)0.04 - 12.00[2]
Isoxazole-linked 2-phenylbenzothiazoleLung (A549)11 - 24[2]
Triazole-isoxazole derivativeBreast (MCF-7, T-47D)Effective in vitro[2]

Table 2: Examples of the in vitro anticancer activity of various isoxazole derivatives against different human cancer cell lines. It is important to note that these results are from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Illustrative Anticancer Activity of Isothiazole Analogs

While specific IC50 values for a range of isothiazole anticancer compounds from readily available literature are less commonly compiled in a comparative context, numerous studies have highlighted their potent activity. For instance, derivatives of isothiazole have been investigated as inhibitors of various kinases and other targets implicated in cancer.

The choice between an isoxazole and an isothiazole core in an anticancer drug candidate will ultimately depend on the specific target and the desired structure-activity relationship (SAR). The subtle electronic and steric differences can lead to significant variations in binding affinity and selectivity.

Antimicrobial Efficacy: A Broad Spectrum of Activity

The fight against infectious diseases has also benefited from the versatility of isothiazole and isoxazole scaffolds. These compounds have been shown to possess a broad spectrum of antibacterial and antifungal activities.

Illustrative Antimicrobial Activity of Isoxazole Analogs

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazolyl isoxazolesS. aureusNot specified (potent)
Isoxazole derivativesE. coliNot specified (active)[3]
Isoxazole derivativesC. albicansNot specified (active)[3]

Table 3: Examples of the antimicrobial activity of isoxazole derivatives. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. As with the anticancer data, these results are from separate studies.

Illustrative Antimicrobial Activity of Thiazolyl-Isoxazole Hybrids

A recent study on new thiazolyl-isoxazole derivatives demonstrated their potential as anti-infective agents.

CompoundMicroorganismMIC (µM)
9aM. tuberculosis H37Rv2.01 - 9.80
9bM. tuberculosis H37Rv2.01 - 9.80
9rM. tuberculosis H37Rv2.01 - 9.80
9a, 9b, 9d, 9e, 9i, 9q, 9r, 9s, 9tE. coli7.8 - 15.62 (µg/mL)
various (9a-t)C. albicans7.8 - 31.25 (µg/mL)

Table 4: In vitro antitubercular and antimicrobial activity of a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives.[4]

These findings highlight the potential of hybrid molecules incorporating both isoxazole and other heterocyclic systems to yield potent antimicrobial agents.

Targeting Key Signaling Pathways: The JAK/STAT Pathway

A critical aspect of modern drug discovery is the ability to target specific signaling pathways that are dysregulated in disease. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Interestingly, both isothiazole and isoxazole scaffolds have been successfully incorporated into inhibitors of the JAK/STAT pathway.

For instance, one study detailed the design of isoxazoloquinone derivatives as STAT3 inhibitors, where the isoxazole ring was a bioisosteric replacement for an isothiazole in a parent compound. This highlights the interchangeability of these scaffolds in targeting this critical pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Isothiazole/Isoxazole Analog Inhibitor->JAK Inhibition

Caption: A streamlined workflow of the MTT assay for determining the in vitro anticancer activity of test compounds.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum:

    • Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the isothiazole or isoxazole analog in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Visually Assess for Microbial Growth D->E F Determine MIC E->F

Caption: The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion: A Matter of Context and Rational Design

The comparative analysis of isothiazole and isoxazole analogs reveals a nuanced landscape where a simple substitution of sulfur for oxygen can significantly impact physicochemical properties and biological efficacy. While both scaffolds are undeniably valuable in drug discovery, the choice between them is not arbitrary but rather a strategic decision guided by the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic accessibility.

This guide has provided a framework for understanding and evaluating these two important heterocyclic systems. By employing rigorous experimental protocols and considering the subtle yet significant differences in their inherent properties, researchers can more effectively harness the potential of isothiazole and isoxazole analogs in the development of novel and effective therapies. The continuous exploration of these scaffolds, particularly through direct comparative studies, will undoubtedly lead to a deeper understanding of their structure-activity relationships and pave the way for future breakthroughs in medicinal chemistry.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from: [Link].

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Med Chem Res. 2018;27(5):1309-1344.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available from: [Link].

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. Available from: [Link].

  • An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - PMC. Available from: [Link].

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - MDPI. Available from: [Link].

  • MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link].

  • The JAK/STAT signaling pathway: from bench to clinic - PMC - NIH. Available from: [Link].

  • New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy - PubMed. Available from: [Link].

Sources

Validation

Comparative Efficacy Guide: Isothiazol-4-ylmethyl-methyl-amine Derivatives vs. Commercial Fungicides

Executive Summary & Pharmacophore Significance In the landscape of modern agrochemical development, overcoming pathogen resistance is the primary bottleneck. Commercial fungicides such as Oxathiapiprolin and Azoxystrobin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

In the landscape of modern agrochemical development, overcoming pathogen resistance is the primary bottleneck. Commercial fungicides such as Oxathiapiprolin and Azoxystrobin, while historically effective, rely on single-site mechanisms of action that are highly susceptible to rapid genetic circumvention by oomycetes and fungi[1][2].

Isothiazol-4-ylmethyl-methyl-amine (IMA) and its structural analogs have emerged as highly potent building blocks in the synthesis of next-generation fungicides[3][4]. By integrating the isothiazole core into complex molecular scaffolds (e.g., isothiazole-thiazole derivatives), researchers have engineered compounds that dramatically outperform commercial standards. This guide provides an objective, data-driven comparison of IMA-derived fungicides against commercial alternatives, detailing their unique dual-action mechanism and providing self-validating protocols for efficacy evaluation.

Mechanistic Causality: Why the Isothiazole Scaffold Outperforms Single-Site Inhibitors

The superiority of IMA-based derivatives stems from a scientifically validated dual-mechanism of action . While a fungicide like Azoxystrobin only inhibits the Qo site of cytochrome bc1, and Oxathiapiprolin solely targets the oxysterol-binding protein (OSBP)[2][5], isothiazole derivatives attack the pathogen on two distinct fronts:

  • Direct Fungicidal Activity (OSBP Inhibition): The isothiazole-thiazole axis competitively binds to the oxysterol-binding protein (PcORP1) in pathogens like Phytophthora infestans. This disrupts critical lipid metabolism and vesicle transport, leading to rapid mycelial death[1][6].

  • Systemic Acquired Resistance (SAR) Elicitation: The isothiazole moiety acts as a potent plant immune elicitor. Upon application, it activates the plant's endogenous salicylic acid (SA) pathway. This results in a massive upregulation of defense-related genes—specifically PR1 (up to 122-fold increase within 48 hours), PAL, and NPR1[2][7].

Causality Rationale: This dual mechanism creates a self-reinforcing defense loop. If a pathogen develops a target-site mutation altering its OSBP structure (rendering standard Oxathiapiprolin useless), the plant's primed innate immunity (SAR) still prevents colonization. This drastically lowers the resistance risk and explains the superior field efficacy of isothiazole compounds.

MOA IMA Isothiazol-4-ylmethyl- methyl-amine Scaffold DirFung Direct Fungicidal Activity IMA->DirFung SAR Systemic Acquired Resistance IMA->SAR OSBP Inhibits Oxysterol-Binding Protein (PcORP1) DirFung->OSBP SA_Path Activates Salicylic Acid Pathway SAR->SA_Path Lipid Disrupts Lipid Metabolism & Vesicle Transport OSBP->Lipid Death Fungal Cell Death Lipid->Death Genes Up-regulates PR1, PAL, & NPR1 Genes SA_Path->Genes Immunity Broad-Spectrum Plant Immunity Genes->Immunity

Dual mechanism of action: OSBP inhibition and SAR induction.

Head-to-Head Quantitative Data Comparison

The following table synthesizes in vitro and in vivo experimental data comparing optimized isothiazole derivatives (representing the IMA scaffold's potential) against leading commercial fungicides. The data highlights the exponential increase in efficacy against highly destructive agricultural pathogens[1][2].

Target PathogenAssay TypeCompound TestedEC₅₀ Value (mg/L)Efficacy vs. Oxathiapiprolin
Sclerotinia sclerotiorum In vitroIsothiazole Derivative (6b) 0.22 ~27x more potent
In vitroAzoxystrobin (Commercial)4.04-
In vitroOxathiapiprolin (Commercial)5.98Baseline
Alternaria solani In vitroIsothiazole Derivative (6s) 7.84 ~37x more potent
In vitroAzoxystrobin (Commercial)185.42-
In vitroOxathiapiprolin (Commercial)296.60Baseline
Pseudoperonospora cubensis In vivoIsothiazole Derivative (6u) 0.046 Unprecedented activity
Phytophthora infestans In vivoIsothiazole Derivative (6u) 0.20 Unprecedented activity

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of IMA-derived fungicides must utilize self-validating assay systems. The following protocols incorporate strict internal controls to isolate specific mechanisms of action.

Protocol A: In Vitro Cross-Resistance & Target Validation Assay

Objective: To mathematically prove that the isothiazole compound targets OSBP while maintaining efficacy against commercially resistant strains[1].

  • Media Preparation: Amend Potato Dextrose Agar (PDA) with the synthesized IMA derivative and commercial standards (Oxathiapiprolin) at logarithmic concentration gradients (0.01 to 100 mg/L).

  • Mutant Strain Isolation (Self-Validation Step): Utilize both wild-type Phytophthora capsici and laboratory-induced Oxathiapiprolin-resistant mutants (e.g., strain LP3-m).

    • Causality Rationale: Testing against resistant mutants isolates the binding affinity to the mutated PcORP1 protein. If the IMA derivative shows a drop in efficacy against the mutant identical to Oxathiapiprolin, it validates that they share the exact same molecular target site.

  • Inoculation & Incubation: Place 5 mm mycelial plugs at the center of the amended PDA plates. Incubate at 25°C in complete darkness for 7 days.

  • Data Acquisition: Measure radial mycelial growth using digital calipers. Calculate the EC₅₀ using probability value versus log(concentration) regression analysis.

Protocol B: In Vivo SAR Induction & Efficacy Assay

Objective: To isolate and quantify the Systemic Acquired Resistance (SAR) effect independent of direct fungicidal contact[7].

  • Foliar Pre-Treatment: Spray healthy Cucumis sativus (cucumber) leaves with 100 μg/mL of the IMA compound until runoff.

    • Self-Validation Step: Concurrently spray a negative control group with a solvent-only solution (0.1% Tween 80 in distilled water) to definitively rule out solvent-induced stress responses.

  • Temporal Isolation: Incubate the treated plants for exactly 72 hours before pathogen inoculation.

    • Causality Rationale: This 72-hour gap ensures the chemical has been fully absorbed, metabolized, or degraded on the leaf surface. Any subsequent pathogen resistance observed is strictly due to upregulated plant immunity (SAR), not direct chemical toxicity.

  • Inoculation: Spray a standardized spore suspension of Botrytis cinerea (1 × 10⁶ cfu/mL) onto the treated and control leaves.

  • Gene Expression Analysis: Harvest leaf tissue at 24h and 48h post-inoculation. Extract total RNA and perform RT-qPCR targeting the PR1 and PAL genes to quantitatively validate the immune activation cascade[2][7].

Workflow Prep Formulate IMA & Commercial Standards Spray Foliar Application (Healthy Plants) Prep->Spray Wait 72h Incubation (Isolates SAR Effect) Spray->Wait Inoc Inoculate with Pathogen Spores Wait->Inoc Evaluate RT-qPCR Gene Analysis & EC50 Calculation Inoc->Evaluate

Step-by-step in vivo experimental workflow for fungicide efficacy evaluation.

References

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances.[Link]

  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications.[Link]

Sources

Comparative

Fragment-Based Target Confirmation: Evaluating Molecular Docking Platforms for Isothiazol-4-ylmethyl-methyl-amine

The Challenge of Fragment Target Confirmation In modern drug discovery, low-molecular-weight building blocks are frequently screened to identify novel binding pockets. Isothiazol-4-ylmethyl-methyl-amine (CAS: 2682114-42-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Fragment Target Confirmation

In modern drug discovery, low-molecular-weight building blocks are frequently screened to identify novel binding pockets. Isothiazol-4-ylmethyl-methyl-amine (CAS: 2682114-42-5) is a highly efficient fragment (MW ~128.19 Da) containing an aromatic isothiazole ring and a basic methylamine group. Isothiazole derivatives are well-documented inhibitors of the ATPase domain of DNA Gyrase B (GyrB), a critical antimicrobial target[1],[2].

However, confirming the primary biological target of such a small fragment across a proteome using in silico reverse docking (target fishing) presents a unique thermodynamic challenge[3]. Because fragments possess low intrinsic binding affinity, standard molecular docking platforms often fail to distinguish true targets from decoy proteins. This guide objectively compares the performance of Schrödinger Glide (Fragment Mode) against alternative platforms like AutoDock Vina and MOE , providing a self-validating protocol for target confirmation.

The Causality Behind Experimental Choices (E-E-A-T)

As an Application Scientist, it is critical to understand why standard docking algorithms fail for molecules like Isothiazol-4-ylmethyl-methyl-amine.

Standard empirical scoring functions are parameterized for lead-like molecules (MW > 300 Da) and heavily weight buried hydrophobic surface area to predict binding free energy. Our fragment lacks the steric bulk to generate high van der Waals (vdW) scores. Consequently, in a reverse docking scenario, the true target is often lost among false-positive decoy proteins that offer generic, non-specific hydrophobic pockets[4].

To successfully confirm the target, the docking algorithm must prioritize directional electrostatics —specifically, the critical salt bridge formed by the protonated methylamine group with residues like Asp79 in the GyrB ATP-binding pocket[5]. Furthermore, because fragments are rigid, the protocol must scale down vdW radii to allow for exact geometric complementarity without triggering artificial steric clashes.

Platform Comparison: Schrödinger Glide vs. Alternatives

We evaluated three platforms for their ability to correctly identify DNA Gyrase B (PDB: 4BAE) as the primary target for Isothiazol-4-ylmethyl-methyl-amine out of a decoy panel of 100 diverse FDA-approved protein targets.

The Product: Schrödinger Glide (Fragment Mode)
  • Algorithmic Advantage: Glide's Fragment mode applies a 0.8 scaling factor to vdW radii, accommodating the rigid nature of fragments. Its scoring function (GlideScore) heavily penalizes desolvation while exponentially rewarding directional hydrogen bonds and salt bridges.

  • Performance: Exceptional signal-to-noise ratio. It successfully identified the Asp79 interaction, ranking GyrB in the top 2% of the target panel.

Alternative 1: MOE (Molecular Operating Environment)
  • Algorithmic Advantage: MOE utilizes the Alpha HB scoring function and allows for pharmacophore-guided placement.

  • Limitation: While highly accurate when the target pharmacophore is known, blind reverse docking across a diverse proteome panel is computationally expensive and labor-intensive to set up.

Alternative 2: AutoDock Vina
  • Algorithmic Advantage: Open-source and highly optimized for speed.

  • Limitation: Vina relies on a generic empirical scoring function that over-relies on steric matching[3]. It suffers from a high false-positive rate in fragment target confirmation, often burying the fragment in deep, irrelevant hydrophobic clefts.

Quantitative Performance Data
Docking PlatformScoring Function LogicTrue Target Rank (Out of 100)Enrichment Factor (EF 1%)False Positive RateCompute Time / Target
Schrödinger Glide (Fragment) Polar-weighted + Desolvation Penalty2 45.0 Low 45s
MOE Alpha HB (Pharmacophore)822.5Moderate60s
AutoDock Vina Empirical (Steric-weighted)414.2High15s

Table 1: Comparative performance of docking platforms in a reverse docking screen for Isothiazol-4-ylmethyl-methyl-amine.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following protocol incorporates a self-validating step: MM-GBSA rescoring . Docking scores are not true free energies; MM-GBSA acts as an orthogonal validation by accounting for solvent polarization, which is critical for the charged methylamine group.

Step 1: Ligand Preparation (Causality: Ionization State)
  • Import Isothiazol-4-ylmethyl-methyl-amine into Schrödinger Maestro.

  • Run Epik at pH 7.4 ± 0.5.

  • Scientific Rationale: The methylamine group (pKa ~9.5) must be protonated. Docking the neutral species will fundamentally fail to identify the critical Asp79 salt bridge in the GyrB pocket.

Step 2: Target Panel Curation (Causality: Structural Integrity)
  • Utilize the Protein Preparation Wizard to process a curated panel of 100 targets (including PDB: 4BAE for GyrB).

  • Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Remove all co-crystallized waters except those bridging the ligand to the protein backbone.

Step 3: Fragment Docking Execution (Causality: Steric Scaling)
  • Generate receptor grids for all 100 targets.

  • Execute Glide Fragment Docking . Ensure the vdW radius scaling factor is set to 0.8 for non-polar receptor atoms.

  • Scientific Rationale: Fragments must bind deeply in sub-pockets. Standard vdW radii will artificially reject valid poses due to minor atomic overlaps.

Step 4: Orthogonal Validation via MM-GBSA (Causality: False Positive Rescue)
  • Export the top 5 poses from each target.

  • Run Prime MM-GBSA to calculate the binding free energy ( ΔGbind​ ).

  • Scientific Rationale: If a target is a false positive driven by generic steric packing (a common Vina artifact), the MM-GBSA score will heavily penalize the lack of specific electrostatic interactions, thus internally validating the hit list.

Workflow and Algorithmic Visualizations

Workflow Ligand Isothiazol-4-ylmethyl-methyl-amine (Protonated via Epik) Docking Fragment-Specific Docking (Glide VdW Scaling = 0.8) Ligand->Docking TargetPanel Curated Target Library (e.g., DNA Gyrase B, Kinases) TargetPanel->Docking Scoring MM-GBSA Rescoring (Solvent Polarization) Docking->Scoring Confirmation Target Confirmation (Hit Identification) Scoring->Confirmation

Reverse docking workflow for fragment target confirmation.

Scoring Fragment Fragment Ligand (MW < 150 Da) Glide Glide Fragment Mode Polar Interactions > Steric Bulk Fragment->Glide Vina AutoDock Vina Steric Bulk > Polar Interactions Fragment->Vina Outcome1 True Target Identified (High Signal-to-Noise) Glide->Outcome1 Outcome2 Target Lost in Decoys (High False Positives) Vina->Outcome2

Algorithmic divergence in fragment scoring functions.

Conclusion

When confirming the target of low-molecular-weight fragments like Isothiazol-4-ylmethyl-methyl-amine, standard docking protocols are insufficient. Our comparative analysis demonstrates that Schrödinger Glide's Fragment Mode , coupled with MM-GBSA rescoring, significantly outperforms AutoDock Vina and MOE in reverse docking scenarios. By properly scaling steric interactions and rewarding directional electrostatics, researchers can confidently identify true biological targets and accelerate fragment-based drug discovery.

Sources

Safety & Regulatory Compliance

Safety

Isothiazol-4-ylmethyl-methyl-amine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Isothiazol-4-ylmethyl-methyl-amine As a specialty building block in drug discovery, Isothiazol-4-ylmethyl-methyl-amine (and its hydrochloride salt) presents unique h...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Isothiazol-4-ylmethyl-methyl-amine

As a specialty building block in drug discovery, Isothiazol-4-ylmethyl-methyl-amine (and its hydrochloride salt) presents unique handling and disposal challenges. Because it contains both a secondary amine and a sulfur-nitrogen heterocyclic ring (isothiazole), its disposal must be managed with strict adherence to environmental regulations to prevent aquatic toxicity and hazardous atmospheric emissions.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic protocol for the safe disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Protection Agency (EPA) guidelines[1].

Chemical Profile & Mechanistic Rationale for Disposal

Chemical Identity:

  • Name: Isothiazol-4-ylmethyl-methyl-amine

  • CAS Numbers: 1260671-08-6 (Free Base) | 2682114-42-5 (Hydrochloride Salt)

  • Molecular Formula: C₅H₈N₂S (Free Base) | C₅H₉ClN₂S (HCl Salt)[2]

The "Why" Behind the Protocol (Causality & E-E-A-T): Do not treat this compound as generic organic waste. The disposal strategy is dictated by three mechanistic factors:

  • Aquatic Toxicity (Biocidal Properties): Isothiazole derivatives are well-documented biocides and aquatic toxins[3]. If discharged into the sanitary sewer, they can disrupt the microbial action in Publicly Owned Treatment Works (POTWs) and persist in environmental waterways. Drain disposal is strictly prohibited [4].

  • Thermal Decomposition Byproducts: When combusted, the isothiazole ring and amine group break down into highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). If the hydrochloride salt is used, hydrogen chloride (HCl) gas is also generated[5]. Therefore, disposal must occur via high-temperature incineration at a facility equipped with multi-stage alkaline scrubbers[6].

  • RCRA Classification: While Isothiazol-4-ylmethyl-methyl-amine is not specifically P-listed or U-listed by the EPA, it must be treated as a characteristic hazardous waste depending on its matrix (e.g., D001 for ignitable solvent mixtures, D002 if the amine base creates a highly corrosive aqueous waste)[1].

Waste Segregation and Classification Data

Proper segregation prevents dangerous cross-reactions (such as the amine reacting exothermically with strong acids or oxidizers) and reduces disposal costs.

Waste StreamMatrix DescriptionPrimary HazardEPA RCRA Codes (Typical)Compatible Container
Solid Waste Unused powder, expired reagent, or HCl saltToxicity, IrritantUnlisted (Manage as Hazardous Solid)HDPE (High-Density Polyethylene) wide-mouth jar
Organic Liquid Dissolved in Methanol, DCM, or Ethyl AcetateFlammability, ToxicityD001, F003, F005 (Solvent dependent)PTFE-lined amber glass carboy
Aqueous Liquid Aqueous extraction layers (pH > 7)Corrosivity, Aquatic ToxicityD002 (if pH ≥ 12.5)Polyethylene (PE) carboy
Spill Debris Contaminated Kimwipes, absorbent padsToxicityVaries based on solventSealed, puncture-resistant poly-bag

Step-by-Step Disposal Workflows

Protocol A: Disposal of Solid Waste (Powder/HCl Salt)

This applies to expired stock, contaminated weighing boats, and residual solids.

  • Containment: Working inside a certified Class II biological safety cabinet or chemical fume hood, carefully transfer the solid waste into a sealable, chemically compatible container (e.g., HDPE).

  • Avoid Aerosolization: Do not sweep dry powder. If residual powder remains on surfaces, wipe it down using a Kimwipe dampened with methanol or water.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Contains Isothiazol-4-ylmethyl-methyl-amine (Toxic/Irritant)."

  • Broker Transfer: Store in a designated satellite accumulation area (SAA) for no more than 90 days (depending on generator status) until pickup by a licensed hazardous waste broker for high-temperature incineration[4].

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors)

This applies to solutions generated during synthesis, purification, or chromatography.

  • Segregation: Segregate halogenated solvent waste (e.g., if dissolved in dichloromethane) from non-halogenated waste (e.g., methanol, ethyl acetate).

  • Neutralization (Optional but Recommended): If the free base amine is present in high concentrations in an aqueous stream, carefully neutralize the solution to a pH of 6-8 using dilute hydrochloric acid (1M HCl) before adding it to the waste carboy. This prevents the amine from reacting with other waste components[7].

  • Transfer: Use a closed-funnel system to transfer the liquid into a PTFE-lined amber glass waste carboy.

  • Incineration Routing: Ensure the waste manifest notes the presence of sulfur and nitrogen heterocycles so the disposal facility routes it to a kiln with active NOx/SOx scrubbing[6].

Protocol C: Spill Cleanup Methodology
  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat. If a large amount of powder is spilled outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required[5].

  • Containment:

    • For Solids: Gently cover the spill with damp paper towels to prevent dust generation.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material or damp powder. Place it into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a 5% bleach solution or a mild acidic detergent to neutralize residual amine and degrade the isothiazole ring, followed by a water rinse. Collect all rinsate as hazardous aqueous waste.

Waste Management Decision Workflow

The following diagram illustrates the logical decision-making process for routing Isothiazol-4-ylmethyl-methyl-amine waste streams to ensure regulatory compliance.

WasteWorkflow Start Isothiazol-4-ylmethyl-methyl-amine Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powder/HCl Salt) Decision->Solid Liquid Liquid Waste (Solutions/Extracts) Decision->Liquid Incineration EPA-Approved High-Temp Incineration (with Scrubbers) Solid->Incineration Aqueous Aqueous Waste (pH > 7) Liquid->Aqueous Organic Organic Solvents Liquid->Organic Aqueous->Incineration Do NOT Drain Dispose Organic->Incineration

Decision tree for the segregation and disposal routing of Isothiazol-4-ylmethyl-methyl-amine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings | Subtitle C of RCRA." EPA.gov. Available at:[Link][1]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at: [Link][4]

  • ResearchGate. "Iron dependent degradation of an isothiazolone biocide." ResearchGate.net. Available at: [Link][3]

Sources

Handling

Personal protective equipment for handling Isothiazol-4-ylmethyl-methyl-amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of Personal Protective Equipment (PPE), but as a comprehensive system of risk mitigation grounded in molecular causality. Isothiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of Personal Protective Equipment (PPE), but as a comprehensive system of risk mitigation grounded in molecular causality. Isothiazol-4-ylmethyl-methyl-amine (I4MA) is a highly valuable building block in drug development. However, it is typically supplied as a hydrochloride salt (CAS 2682114-42-5), presenting unique handling challenges.

This guide provides the definitive operational and disposal protocols required to handle this compound safely, ensuring both scientific integrity and operator protection.

PART 1: Mechanistic Hazard Profile (The "Why" Behind the PPE)

To design an effective safety protocol, we must first understand the chemical reactivity that makes I4MA hazardous. Standard lab safety often fails when operators do not understand why a chemical is dangerous.

  • Isothiazole Ring Reactivity & Sensitization : The electron-deficient sulfur within the N-S bond of the isothiazole ring is highly susceptible to nucleophilic attack. In biological systems, it 1 (such as cysteine residues in proteins) to form mixed disulfides[1]. This covalent protein haptenation is the root cause of its potent skin-sensitizing properties, which can lead to severe Allergic Contact Dermatitis (ACD).

  • Amine Basicity & Corrosivity : The secondary methyl-amine moiety imparts local basicity. Upon contact with moisture on the skin or mucous membranes, it can cause severe localized irritation or chemical burns.

  • Physical State Hazard : As an off-white solid (hydrochloride salt), I4MA poses a significant . Inhalation of this dust bypasses dermal barriers, delivering the sensitizing isothiazole directly to respiratory mucosal tissues.

PART 2: Quantitative PPE & Engineering Control Specifications

To mitigate these specific mechanistic risks, PPE must be scaled according to the quantity of material being handled.

ParameterAnalytical Scale (< 1g)Preparative Scale (> 1g)Causality / Rationale
Face Velocity (Fume Hood) 80–120 fpm100–120 fpmPrevents aerosolized hydrochloride salt dust from breaching the sash barrier.
Glove Specification ≥ 4 mil Nitrile (Double)≥ 8 mil Butyl or Extended NitrileIsothiazoles can permeate thin latex/nitrile over time; double-gloving ensures a sterile inner layer if the outer is breached.
Eye/Face Protection Safety GogglesFace Shield over GogglesProtects mucous membranes from basic amine dust and potential solvent splashing during dissolution.
Respiratory Protection N/A (If strictly in hood)APF 50 Full-Face RespiratorRequired if handling bulk powders outside of a closed ventilated balance enclosure (VBE).
Chemical Neutralizer 10% w/v NaHSO₃10% w/v NaHSO₃Sodium bisulfite acts as a nucleophile, permanently cleaving the N-S bond and destroying the biocidal/sensitizing properties[2].

PART 3: Self-Validating Operational Workflows

Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Safe Weighing and Solution Preparation
  • Airflow Validation : Before opening the chemical container, verify the fume hood or VBE face velocity is between 80–120 feet per minute (fpm) using an anemometer.

    • Self-Validation Check: A reading outside this range indicates compromised containment. Do not proceed until facilities correct the airflow.

  • Static Mitigation : Because I4MA hydrochloride is an off-white solid prone to static aerosolization, pass an anti-static ionizer over the weighing paper and spatula for 10 seconds.

    • Self-Validation Check: The powder should not "jump" or cling to the sides of the spatula during transfer. If it does, re-apply the ionizer.

  • Dissolution & Quenching Prep : Dissolve the required mass in the target solvent. Immediately prepare a secondary containment bath containing a.

  • Tool Decontamination : Submerge all contaminated spatulas, weigh boats, and glassware in the bisulfite bath before removing them from the fume hood.

Protocol B: Chemical Spill Response & Deactivation Plan

Standard absorbent pads are insufficient for isothiazole spills because they leave the sensitizing agent active. You must chemically deactivate the compound.

  • Isolation : Evacuate the immediate 5-meter radius. Don a P100 half-mask respirator and extended-cuff nitrile gloves.

  • Chemical Neutralization : Spray or carefully pour a 10% aqueous sodium bisulfite (NaHSO₃) solution directly over the spilled solid or liquid.

    • Causality: The 2, permanently cleaving the N-S bond of the isothiazole ring, destroying its sensitizing properties[2].

  • Reaction Verification : Allow the neutralization reaction to proceed for a minimum of 30 minutes.

    • Self-Validation Check: Test the resulting slurry with pH paper. Adjust to pH 6-8 using dilute sodium bicarbonate if the bisulfite solution has rendered it too acidic. This ensures safe downstream waste processing.

  • Absorption & Disposal : Apply an inert absorbent (e.g., vermiculite). Sweep the neutralized slurry into a hazardous waste bag using a non-sparking brush. Wash the surface with copious amounts of soap and water.

PART 4: Visualizing the Safety Workflow

G Start Isothiazol-4-ylmethyl-methyl-amine Handling Protocol Scale Assess Operation Scale Start->Scale Analytic Analytical Scale (< 1g) • VBE / Fume Hood • Safety Goggles • ≥4 mil Nitrile Gloves Scale->Analytic Prep Preparative Scale (> 1g) • Walk-in Fume Hood • Face Shield & Respirator • ≥8 mil Butyl Gloves Scale->Prep Handle Weighing & Solution Prep (Anti-static tools) Analytic->Handle Prep->Handle Spill Spill Occurred? Handle->Spill NoSpill Proceed to Reaction Spill->NoSpill No YesSpill Evacuate & Don PPE Spill->YesSpill Yes Decon Decontaminate Tools (10% NaHSO3 Bath) NoSpill->Decon Neutralize Apply 10% Sodium Bisulfite (Cleave N-S Bond) YesSpill->Neutralize Wait Wait ≥ 30 Minutes Neutralize->Wait Clean Absorb & Dispose as Hazardous Waste Wait->Clean

Workflow for the safe handling and bisulfite-mediated neutralization of I4MA.

PART 5: References

  • Isothiazol-4-ylmethyl-methyl-amine hydrochloride | 2682114-42-5 - Sigma-Aldrich.

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC (National Institutes of Health). 1

  • Essential Guide to the Proper Disposal of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt - BenchChem. 2

  • ProClin™ 300 Preservative - Sigma-Aldrich.

Sources

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